MC1568
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-[5-[(E)-3-(3-fluorophenyl)-3-oxoprop-1-enyl]-1-methylpyrrol-2-yl]-N-hydroxyprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3/c1-20-14(5-6-15(20)8-10-17(22)19-23)7-9-16(21)12-3-2-4-13(18)11-12/h2-11,23H,1H3,(H,19,22)/b9-7+,10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDIFLSJMFDTCQ-FIFLTTCUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C=CC(=O)NO)C=CC(=O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=C1/C=C/C(=O)NO)/C=C/C(=O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852475-26-4 | |
| Record name | (2E)-3-[5-[(1E)-3-(3-Fluorophenyl)-3-oxo-1-propen-1-yl]-1-methyl-1H-pyrrol-2-yl]-N-hydroxy-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852475-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MC1568
For Researchers, Scientists, and Drug Development Professionals
Abstract
MC1568 is a potent and selective small molecule inhibitor of class IIa histone deacetylases (HDACs), a family of enzymes crucial for regulating gene expression and various cellular processes. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its molecular interactions and downstream effects in various biological contexts. It is intended to serve as a resource for researchers and professionals in drug development, offering insights into the compound's therapeutic potential and the experimental methodologies used for its characterization.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues of both histone and non-histone proteins. This deacetylation process generally leads to a more compact chromatin structure, resulting in transcriptional repression. HDACs are categorized into four classes, with class IIa HDACs (HDAC4, HDAC5, HDAC7, and HDAC9) being distinguished by their tissue-specific expression and their regulation through nucleocytoplasmic shuttling. The aberrant activity of class IIa HDACs has been implicated in a range of pathologies, including cancer, muscular dystrophies, and neurodegenerative diseases, making them attractive targets for therapeutic intervention.
This compound has emerged as a valuable chemical probe for elucidating the specific functions of class IIa HDACs. It exhibits significant selectivity for class IIa enzymes over other HDAC classes, particularly class I.[1][2] This selectivity allows for the dissection of the precise roles of class IIa HDACs in various signaling pathways and disease models. This guide will delve into the core mechanisms through which this compound exerts its effects, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action: Selective Inhibition of Class IIa HDACs
This compound is a synthetic hydroxamate-based compound that acts as a potent and selective inhibitor of class IIa HDACs.[1] Its primary mechanism of action involves binding to the zinc-containing active site of these enzymes, thereby preventing the deacetylation of their substrates.
Quantitative Inhibition Profile
The inhibitory activity of this compound has been quantified against various HDAC isoforms, demonstrating its high selectivity for class IIa members.
| Target | IC50 | Selectivity | Reference |
| Class IIa HDACs | 220 nM | >170-fold vs. Class I | [1][2] |
| Maize HD1-A (Class II) | 100 nM | 34-fold vs. HD1-B | [1] |
| HDAC1 (Class I) | No significant inhibition | - | [1] |
| HDAC3 (Class I) | No significant inhibition | - | [3] |
| HDAC4 (Class IIa) | Inhibited | - | [1] |
| HDAC5 (Class IIa) | Inhibited | - | [3] |
Key Signaling Pathways Modulated by this compound
This compound's selective inhibition of class IIa HDACs leads to the modulation of several critical signaling pathways, impacting processes such as myogenesis, cell proliferation, and inflammation.
Regulation of Myogenesis via the MEF2D-HDAC Complex
One of the most well-characterized effects of this compound is its paradoxical impairment of myogenesis.[3][4] This occurs through the stabilization of a repressive complex involving Myocyte Enhancer Factor 2D (MEF2D), HDAC3, and HDAC4.
Under normal conditions, the differentiation of myoblasts into myotubes is driven by the transcriptional activity of MEF2 family members. Class IIa HDACs, such as HDAC4, act as repressors of MEF2 activity. During differentiation, these HDACs are typically exported from the nucleus, allowing for MEF2-dependent gene expression.
This compound treatment, however, stabilizes the interaction between HDAC4, the class I enzyme HDAC3, and MEF2D.[3][4] This stabilization prevents the nuclear export of the repressive complex, leading to the continued suppression of MEF2D target genes, such as myogenin, and ultimately arresting myogenesis.[4]
Caption: this compound stabilizes the repressive MEF2D-HDAC4-HDAC3 complex.
Suppression of c-Jun and IL-8 Expression in Melanoma
In the context of cancer, this compound has been shown to inhibit the proliferation of melanoma cells and reduce the expression of the pro-inflammatory cytokine Interleukin-8 (IL-8).[3] This effect is mediated through the suppression of the transcription factor c-Jun.
This compound treatment leads to a decrease in the binding of c-Jun to the IL-8 promoter.[3] This, in turn, reduces the recruitment of essential components of the transcriptional machinery, such as RNA polymerase II and TFIIB, to the c-Jun promoter, ultimately downregulating c-Jun expression itself.[3]
Caption: this compound suppresses c-Jun expression and its binding to target promoters.
Inhibition of β-Catenin Activation in Kidney Disease Models
In models of adriamycin-induced nephropathy, this compound has demonstrated protective effects by ameliorating podocyte injury and proteinuria.[5][6] A key mechanism underlying this protection is the inhibition of β-catenin activation.[5][6]
Adriamycin treatment induces the activation of β-catenin, a key player in epithelial-mesenchymal transition (EMT) and fibrosis. This compound treatment significantly blocks this activation, leading to the restoration of podocyte cytoskeletal structure and suppression of EMT markers like α-SMA.[5]
References
- 1. Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adriamycin-induced nephropathy models: elucidating CKD pathophysiology and advancing therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Promising Method for the Determination of Cell Viability: The Membrane Potential Cell Viability Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
MC1568: A Technical Guide to a Selective Class IIa Histone Deacetylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC1568 is a synthetic compound that has garnered significant interest in the scientific community for its selective inhibition of class IIa histone deacetylases (HDACs).[1][2][3][4] This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, mechanism of action, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of epigenetics, drug discovery, and molecular biology.
Quantitative Data: Inhibitory Profile of this compound
This compound exhibits a distinct selectivity profile, primarily targeting class IIa HDACs while showing significantly less activity against class I isoforms.[1][3] The following table summarizes the available quantitative data on the inhibitory potency of this compound against various HDAC isoforms.
| HDAC Isoform | IC50 Value | Species | Notes | Reference(s) |
| Class IIa | ||||
| HD1-A | 100 nM | Maize | Potent inhibition. | [5][6] |
| HD1-A | 220 nM | Maize | [7] | |
| HDAC4 | Inhibited | Human | No specific IC50 provided, but cellular activity is blocked. | [2] |
| HDAC5 | Inhibited | Mouse | In vivo inhibition demonstrated in skeletal muscle and heart. | [1][2] |
| Class I | ||||
| HDAC1 | No inhibition | Human | Tested at 5 µM in cell lysates. | [2] |
| HDAC1, 2, 3 | No inhibition | Not specified | General statement of no activity. | [3] |
| Class IIb | ||||
| HDAC6 | Inhibited | Human | Indicated by increased acetyl-tubulin levels. | [2] |
Note: IC50 values can vary depending on the assay conditions and the source of the enzyme.
Mechanism of Action: The this compound-HDAC-MEF2 Axis
This compound exerts its biological effects primarily through the modulation of the myocyte enhancer factor 2 (MEF2) family of transcription factors. In a normal physiological state, class IIa HDACs, such as HDAC4 and HDAC5, shuttle between the cytoplasm and the nucleus. In the nucleus, they bind to MEF2, leading to the recruitment of a co-repressor complex that includes HDAC3. This complex deacetylates histones and MEF2 itself, repressing the transcription of MEF2 target genes involved in processes like myogenesis.
This compound intervenes in this pathway in a multifaceted manner:
-
Stabilization of the Repressor Complex: this compound stabilizes the interaction between HDAC4, HDAC3, and MEF2D.[1]
-
Inhibition of MEF2D Acetylation: Paradoxically, by stabilizing the complex which includes the active deacetylase HDAC3, this compound inhibits the differentiation-induced acetylation of MEF2D.[1]
-
Decreased MEF2D Expression: Treatment with this compound has been shown to decrease the expression of MEF2D.[1]
This stabilization of the repressive MEF2-HDAC complex ultimately leads to the arrest of myogenesis.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the activity of this compound.
In Vitro HDAC Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and general HDAC assay principles.
Materials:
-
Recombinant human HDAC enzymes (Class I and IIa)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (containing a protease like trypsin and a pan-HDAC inhibitor like Trichostatin A to stop the reaction)
-
This compound stock solution (in DMSO)
-
96-well black microplates
-
Fluorometric plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare serial dilutions of this compound in HDAC Assay Buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
Dilute the HDAC enzyme to the desired concentration in cold HDAC Assay Buffer. The optimal concentration should be determined empirically.
-
-
Assay Setup:
-
To each well of the 96-well plate, add the following in order:
-
HDAC Assay Buffer to a final volume of 100 µL.
-
The diluted this compound or vehicle control.
-
The diluted HDAC enzyme.
-
-
-
Enzyme Reaction:
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Reaction Termination and Development:
-
Stop the reaction by adding the developer solution to each well.
-
Incubate the plate at room temperature for 15-20 minutes to allow for the development of the fluorescent signal.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
C2C12 Myoblast Differentiation Assay
This protocol outlines the procedure for inducing myogenesis in C2C12 cells and assessing the effect of this compound.
Materials:
-
C2C12 mouse myoblast cell line
-
Growth Medium (GM): DMEM supplemented with 10-20% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum (HS) and 1% penicillin-streptomycin.[8]
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., Giemsa or immunofluorescence antibodies for myogenic markers like Myogenin or Myosin Heavy Chain)
-
Microscope
Procedure:
-
Cell Seeding:
-
Culture C2C12 cells in Growth Medium until they reach 70-80% confluency.
-
Seed the cells into multi-well plates at a density that will allow them to reach near confluency on the day of differentiation induction.
-
-
Induction of Differentiation:
-
When the cells are approximately 90-100% confluent, aspirate the Growth Medium.
-
Wash the cells once with PBS.
-
Add Differentiation Medium containing either this compound at the desired concentration or vehicle (DMSO).
-
-
Incubation and Medium Change:
-
Incubate the cells at 37°C in a 5% CO2 incubator for 3-5 days.
-
Change the Differentiation Medium (with fresh this compound or vehicle) every 24-48 hours.
-
-
Assessment of Differentiation:
-
After the incubation period, wash the cells with PBS.
-
Fix the cells with the fixation solution for 10-15 minutes at room temperature.
-
Wash the cells with PBS.
-
Stain the cells using Giemsa to visualize myotube formation or perform immunofluorescence for specific myogenic markers.
-
-
Analysis:
-
Capture images using a microscope.
-
Quantify myotube formation by calculating the fusion index (percentage of nuclei within myotubes) or by measuring the expression levels of myogenic proteins.
-
Co-Immunoprecipitation (Co-IP) of MEF2 and HDACs
This protocol is for investigating the protein-protein interactions between MEF2 and HDACs in the presence of this compound.
Materials:
-
C2C12 cells or other suitable cell line
-
Lysis Buffer (e.g., RIPA buffer or a non-denaturing lysis buffer) containing protease and phosphatase inhibitors
-
Antibodies: Anti-MEF2D, Anti-HDAC4, Anti-HDAC3, and a negative control IgG
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash Buffer (a less stringent version of the lysis buffer)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
-
Western blotting reagents
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound or vehicle for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in Lysis Buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 30-60 minutes.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-MEF2D) or control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with Wash Buffer to remove non-specific binding proteins.
-
-
Elution:
-
Elute the bound proteins from the beads by adding Elution Buffer and heating at 95-100°C for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with antibodies against the proteins of interest (e.g., HDAC4, HDAC3) to detect co-immunoprecipitated partners.
-
In Vivo Animal Studies
This is a general guideline for administering this compound to mice in a disease model. The specific details will vary depending on the model and experimental goals.
Materials:
-
This compound
-
Vehicle (e.g., DMSO, or a solution of DMSO/PEG/Saline)
-
Experimental animals (e.g., mice or rats)
-
Syringes and needles for injection
Procedure:
-
Animal Model:
-
This compound Preparation and Dosing:
-
Prepare a stock solution of this compound in a suitable vehicle. The final concentration should be such that the desired dose can be administered in a reasonable volume.
-
Doses used in published studies range from 0.5 mg/kg to 50 mg/kg, administered intraperitoneally (i.p.).[2][10] The optimal dose and route of administration should be determined empirically for each model.
-
-
Treatment Schedule:
-
Administer this compound or vehicle to the animals according to the planned schedule (e.g., daily injections for a specified number of weeks).[9]
-
-
Monitoring and Endpoint Analysis:
-
Monitor the animals for any signs of toxicity or changes in behavior.
-
At the end of the study, collect tissues of interest for further analysis (e.g., histology, western blotting, qPCR) to assess the therapeutic efficacy of this compound.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of this compound.
Conclusion
References
- 1. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. xcessbio.com [xcessbio.com]
- 7. MC-1568 | 852475-26-4 | HDAC | MOLNOVA [molnova.com]
- 8. 2-D08 treatment regulates C2C12 myoblast proliferation and differentiation via the Erk1/2 and proteasome signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peripheral administration of the Class-IIa HDAC inhibitor this compound partially protects against nigrostriatal neurodegeneration in the striatal 6-OHDA rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of MC1568 on Histone Acetylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MC1568 is a potent and selective small molecule inhibitor of class IIa histone deacetylases (HDACs), with pronounced activity against HDAC4 and HDAC5. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound influences histone acetylation and, consequently, gene expression and cellular processes. We consolidate quantitative data on its inhibitory activity, detail key experimental protocols for its characterization, and visualize its primary signaling pathway. This document is intended to serve as a comprehensive resource for researchers in epigenetics, oncology, and neurobiology, as well as professionals in drug development exploring the therapeutic potential of selective HDAC inhibitors.
Introduction to this compound and Histone Acetylation
Histone acetylation is a critical epigenetic modification that plays a fundamental role in regulating chromatin structure and gene expression. The acetylation of lysine (B10760008) residues on histone tails, catalyzed by histone acetyltransferases (HATs), neutralizes their positive charge, leading to a more relaxed chromatin conformation that is generally associated with transcriptional activation. Conversely, histone deacetylases (HDACs) remove these acetyl groups, resulting in a condensed chromatin state and transcriptional repression.
HDACs are categorized into four classes based on their homology to yeast HDACs. Class IIa HDACs (HDAC4, HDAC5, HDAC7, and HDAC9) are distinguished by their tissue-specific expression and their regulation through nucleocytoplasmic shuttling. This compound has emerged as a valuable chemical probe for elucidating the specific functions of this subclass of enzymes. It is a derivative of (aryloxopropenyl)pyrrolyl hydroxyamide and has demonstrated tissue-selective inhibition of class IIa HDACs in both in vitro and in vivo models.[1][2]
Quantitative Analysis of this compound Activity
The inhibitory potency of this compound against various HDAC isoforms is a critical parameter for its application in research and potential therapeutic development. The following table summarizes the available quantitative data on its activity.
| Target | Assay Type | IC50 Value | Selectivity | Reference |
| Maize HD1-A (Class II) | In Vitro | 100 nM | - | [3] |
| Maize Class II HDACs | In Vitro | 22 µM | - | [1] |
| Class I HDACs (HDAC1, 2, 3) | In Vitro/In Vivo | No significant inhibition | >170-fold selective for Class IIa over HDAC1 | [1][4] |
| HDAC4 (Human) | In Vitro/In Vivo | Inhibition demonstrated | Selective for Class IIa | [2][5] |
| HDAC5 (Human) | In Vitro/In Vivo | Inhibition demonstrated | Selective for Class IIa | [2] |
Note: The discrepancy in IC50 values for maize HDACs may be attributable to different assay conditions or the specific isoforms tested.
Core Mechanism of Action: The MEF2D Regulatory Axis
A primary and well-characterized mechanism of this compound action involves its interference with the myocyte enhancer factor 2D (MEF2D)-HDAC regulatory complex, particularly in the context of myogenesis.[2][6]
This compound has been shown to arrest myogenesis through a multi-faceted mechanism:
-
Stabilization of the MEF2D-HDAC4-HDAC3 Complex: In differentiating muscle cells, this compound stabilizes the repressive complex formed by MEF2D, HDAC4, and HDAC3.[2] This stabilization prevents the dissociation of the HDACs from MEF2D, thereby maintaining a repressive state at MEF2-target genes.
-
Inhibition of MEF2D Acetylation: Paradoxically, this compound inhibits the differentiation-induced acetylation of MEF2D.[2] This is significant because MEF2D acetylation is a required step for its full transcriptional activity.
-
Decreased MEF2D Expression: Treatment with this compound leads to a reduction in the overall levels of MEF2D protein.[2]
This concerted action ensures that MEF2D-dependent myogenic gene expression is effectively silenced.
Signaling Pathway Diagram
Caption: this compound inhibits class IIa HDACs, stabilizing the repressive MEF2D-HDAC4-HDAC3 complex and preventing myogenic gene transcription.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on histone acetylation.
Western Blot Analysis of Histone Acetylation
This protocol is for the detection of changes in global or specific histone acetylation levels in cells treated with this compound.
Materials:
-
Cell culture reagents
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
RIPA buffer (or similar lysis buffer) with protease and HDAC inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat cells with the desired concentrations of this compound (e.g., 1-10 µM) or vehicle control for a specified time (e.g., 4-24 hours).[4]
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize the acetylated histone signal to the total histone signal.
Experimental Workflow: Western Blot
Caption: A streamlined workflow for assessing changes in histone acetylation following this compound treatment using Western blotting.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is for determining the association of acetylated histones with specific genomic regions (e.g., gene promoters) in response to this compound.
Materials:
-
Cell culture reagents and this compound
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and nuclear lysis buffers
-
Sonication equipment
-
Antibodies for immunoprecipitation (e.g., anti-acetyl-Histone H3, IgG control)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
qPCR reagents and primers for target and control genomic regions
Procedure:
-
Cross-linking: Treat cells with this compound. Cross-link proteins to DNA by adding formaldehyde to the culture medium. Quench with glycine.[7]
-
Cell Lysis and Sonication: Lyse the cells and nuclei. Shear the chromatin to an average size of 200-1000 bp by sonication.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight with the specific antibody (e.g., anti-acetyl-H3) or an IgG control.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating. Treat with RNase A and Proteinase K.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
qPCR Analysis: Perform qPCR using primers specific to the promoter of a target gene (e.g., myogenin) and a control region.[2]
-
Analysis: Calculate the enrichment of the target region in the immunoprecipitated sample relative to the input and the IgG control.
In Vitro HDAC Activity Assay
This protocol is for measuring the direct inhibitory effect of this compound on HDAC enzyme activity.
Materials:
-
Recombinant HDAC enzymes (e.g., HDAC4, HDAC1)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer
-
This compound at various concentrations
-
Developer solution (containing a pan-HDAC inhibitor and trypsin)
-
96-well plate
-
Fluorometric plate reader
Procedure:
-
Enzyme and Inhibitor Incubation: In a 96-well plate, incubate the recombinant HDAC enzyme with various concentrations of this compound or vehicle control in assay buffer.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC substrate. Incubate at 37°C.
-
Reaction Termination and Development: Stop the reaction and develop the fluorescent signal by adding the developer solution. The developer typically contains a strong HDAC inhibitor to halt the enzymatic reaction and trypsin to cleave the deacetylated substrate, releasing the fluorescent molecule.[8]
-
Fluorescence Measurement: Measure the fluorescence using a plate reader (e.g., excitation at 355 nm and emission at 460 nm).[8]
-
Analysis: Plot the fluorescence intensity against the inhibitor concentration to determine the IC50 value.
In Vivo Studies: Dosage and Administration
This compound has been utilized in various animal models to investigate its physiological effects. The dosage and administration route are critical for reproducible and meaningful results.
| Animal Model | Dosage | Administration Route | Observed Effects | Reference |
| Mice | 1, 10, 50 mg/kg | Intraperitoneal (i.p.) | Dose-dependent increase in tubulin acetylation in various organs. | [2] |
| Mice (ADR-induced nephropathy) | 20 mg/kg daily | - | Ameliorated proteinuria and podocyte injury. | [9] |
| Rats (6-OHDA model of Parkinson's) | 0.5 mg/kg for 7 days | Intraperitoneal (i.p.) | Reduced forelimb akinesia and protected dopaminergic neurons. | [10] |
| Rats (Thimerosal-induced neurotoxicity) | 40 mg/kg | Intraperitoneal (i.p.) | Moderated the increase in HDAC4 and reduced histone H4 deacetylation. | [5] |
Formulation for In Vivo Use: A common method for preparing this compound for in vivo administration involves creating a stock solution in DMSO, which is then further diluted in a vehicle such as a mixture of PEG300, Tween-80, and saline for intraperitoneal or oral administration.[11]
Broader Effects on Cellular Pathways
Beyond myogenesis, this compound has been shown to impact other signaling pathways, indicating its potential for broader therapeutic applications.
-
β-catenin Pathway: In a model of adriamycin-induced podocyte injury, this compound was found to inhibit the activation of β-catenin, a key player in cell adhesion and gene transcription. This inhibition was associated with the amelioration of podocyte damage and proteinuria.[9]
Logical Relationship Diagram
Caption: this compound's inhibition of Class IIa HDACs has downstream effects on both myogenesis and podocyte injury through distinct molecular pathways.
Conclusion and Future Directions
This compound is a powerful tool for dissecting the roles of class IIa HDACs in health and disease. Its selectivity allows for a more nuanced understanding of HDAC biology compared to pan-HDAC inhibitors. The primary mechanism of action through the stabilization of the MEF2D repressive complex is well-established, particularly in the context of muscle differentiation. However, emerging evidence suggests its involvement in other critical cellular pathways, such as the β-catenin signaling cascade.
For drug development professionals, the tissue-selective effects and the ability to modulate specific gene expression programs make this compound and similar class IIa-selective inhibitors attractive candidates for a range of pathologies, including muscular dystrophies, neurodegenerative diseases, and certain cancers. Future research should focus on obtaining more precise quantitative data on its effects on the acetylation of specific histone and non-histone targets, further delineating its off-target effects, and exploring its therapeutic efficacy in a wider array of preclinical models. The detailed experimental protocols provided herein should facilitate standardized and reproducible investigations into the fascinating biology of this selective epigenetic modulator.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xcessbio.com [xcessbio.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound Inhibits Thimerosal-Induced Apoptotic Cell Death by Preventing HDAC4 Up-Regulation in Neuronal Cells and in Rat Prefrontal Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peripheral administration of the Class-IIa HDAC inhibitor this compound partially protects against nigrostriatal neurodegeneration in the striatal 6-OHDA rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Downstream Effects of MC1568: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC1568 is a synthetic compound recognized for its selective inhibition of class IIa histone deacetylases (HDACs), particularly HDAC4 and HDAC5. This technical guide provides an in-depth overview of the downstream effects of this compound, focusing on its molecular mechanisms, impact on key signaling pathways, and experimental methodologies. The information is curated for researchers and professionals in drug development exploring the therapeutic potential of selective HDAC inhibitors.
Core Mechanism of Action
This compound primarily functions as a potent and selective inhibitor of class IIa HDACs. Its mechanism revolves around the modulation of the acetylation status of both histone and non-histone proteins, leading to changes in gene expression and cellular processes.
A critical downstream effect of this compound is its interference with the myocyte enhancer factor 2 (MEF2) transcription factor. In skeletal muscle, this compound has been shown to arrest myogenesis through a multi-faceted mechanism: it decreases the expression of MEF2D, stabilizes the repressive MEF2D-HDAC4-HDAC3 complex, and paradoxically inhibits the acetylation of MEF2D that is induced during differentiation.[1][2] This stabilization of the repressive complex prevents the activation of muscle-specific genes. This compound exhibits tissue-selective inhibition, notably affecting HDAC4 and HDAC5 in skeletal muscle and the heart without impacting HDAC3 activity.[1][2]
Quantitative Data on this compound Activity
The following tables summarize the quantitative data regarding the inhibitory activity of this compound and its effects on various cellular markers.
Table 1: Inhibitory Activity of this compound against HDACs
| Target | IC50 | Cell/System | Reference |
| Class IIa HDACs | 100 nM (maize HD1-A) | Cell-free assay | [3] |
| Class IIa HDACs | 220 nM | Cell-free assay | |
| Class I HDACs | >38.7 µM (176-fold selectivity for Class IIa) | Cell-free assay | [3] |
Table 2: Quantitative Effects of this compound on Cellular Processes
| Process | Cell Type | Concentration | Observed Effect | Reference |
| Myogenesis Inhibition | C2C12 myoblasts | 5 µM | Blocked induction of myogenin and α-myosin heavy chain | [1] |
| Podocyte Injury | Adriamycin-treated human podocytes | 10 µM | Suppressed expression of desmin and α-SMA | [4] |
| Neuroprotection | 6-OHDA-treated SH-SY5Y cells | Not specified | Partially protected against cell death | [5] |
| Neuroprotection | Thimerosal-treated SH-SY5Y cells | 3 µM | Reduced neurotoxic effects | [6] |
| Neuroprotection | Thimerosal-treated primary cortical neurons | Starting at 3 µM | Reduced neurotoxic effects | [6] |
| Apoptosis Prevention | Thimerosal-treated SH-SY5Y cells and cortical neurons | Not specified | Prevented apoptotic cell death | [7] |
| Cytokine Release | LPS-stimulated glial cells | 50 nM - 10 µM | Enhanced TNF-α release | [8] |
Key Signaling Pathways Modulated by this compound
This compound influences several critical signaling pathways, leading to its diverse biological effects.
MEF2 Signaling Pathway in Myogenesis
This compound directly impacts the MEF2 signaling pathway, a cornerstone of muscle differentiation. By stabilizing the repressive MEF2-HDAC complex, this compound prevents the transcription of myogenic genes.
RAR/PPARγ Signaling Pathways
This compound has been shown to interfere with retinoic acid receptor (RAR) and peroxisome proliferator-activated receptor-gamma (PPARγ) mediated differentiation pathways. These nuclear receptors are crucial for various developmental and metabolic processes.
β-catenin Signaling Pathway in Podocyte Injury
In the context of kidney disease, this compound has demonstrated a protective role in podocytes by inhibiting the activation of β-catenin, a key player in cell adhesion and gene transcription that, when dysregulated, contributes to podocyte injury.[4]
References
- 1. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peripheral administration of the Class-IIa HDAC inhibitor this compound partially protects against nigrostriatal neurodegeneration in the striatal 6-OHDA rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound Inhibits Thimerosal-Induced Apoptotic Cell Death by Preventing HDAC4 Up-Regulation in Neuronal Cells and in Rat Prefrontal Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Neuroprotective Properties of MC1568: A Class IIa HDAC Inhibitor
Executive Summary: MC1568 is a selective inhibitor of Class IIa histone deacetylases (HDACs) that has demonstrated significant neuroprotective potential in a variety of preclinical models of neurodegenerative diseases, particularly Parkinson's Disease. Its mechanism of action involves the modulation of key signaling pathways related to neuronal survival, neurite growth, neuroinflammation, and protein homeostasis. By preventing the nuclear accumulation of detrimental HDACs, such as HDAC5, and activating pro-survival pathways like BMP-Smad signaling, this compound protects dopaminergic neurons from neurotoxin-induced degeneration.[1][2][3] Furthermore, it has been shown to reduce microglial activation and facilitate the clearance of pathogenic proteins like α-synuclein through the enhancement of autophagy.[1][4] This guide provides an in-depth overview of the core mechanisms, experimental data, and methodologies associated with the neuroprotective effects of this compound, intended for researchers and drug development professionals in the field of neuroscience.
Introduction
Neurodegenerative disorders such as Parkinson's disease (PD) are characterized by the progressive loss of specific neuronal populations, for which there are currently no disease-modifying therapies.[1] Epigenetic modifications, particularly histone acetylation, are emerging as critical regulators of neuronal gene expression and survival.[5][6] Histone deacetylases (HDACs) remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression.[7] Imbalances in histone acetylation are implicated in the pathology of several neurodegenerative diseases.[6][7]
This compound is a small molecule inhibitor with specificity for Class IIa HDACs (HDAC4, 5, 7, and 9).[8][9] Unlike pan-HDAC inhibitors, which can have broad and sometimes toxic effects, the selectivity of this compound offers a more targeted therapeutic approach.[9] Research has increasingly pointed to Class IIa HDACs, particularly HDAC4 and HDAC5, as key players in neuronal death pathways.[8][9][10] This document synthesizes the current understanding of this compound's neuroprotective properties, detailing its mechanism of action and the preclinical evidence supporting its therapeutic potential.
Mechanism of Action and Signaling Pathways
The neuroprotective effects of this compound are primarily attributed to its inhibition of Class IIa HDACs, which in turn modulates several downstream signaling cascades crucial for neuronal health.
Inhibition of HDAC5 Nuclear Accumulation
In models of Parkinson's disease, neurotoxins like 6-hydroxydopamine (6-OHDA) and MPP+ induce the nuclear accumulation of HDAC5 in dopaminergic neurons.[1][2] This nuclear localization of HDAC5 is a key step in the cell death pathway. This compound directly counteracts this by inhibiting Class IIa HDAC activity, which prevents the nuclear retention of HDAC5 and promotes its shuttling to the cytoplasm, thereby mitigating neurotoxicity.[1][2] This process is linked to the protein kinase C (PKC) pathway, which is known to influence the nucleocytoplasmic shuttling of Class IIa HDACs.[1][2]
Activation of the BMP-Smad Signaling Pathway
Studies have shown that this compound promotes neurite outgrowth in SH-SY5Y cells and primary dopaminergic neurons.[2][3] This neurotrophic effect is mediated by the upregulation of the Bone Morphogenetic Protein (BMP) signaling pathway. Specifically, inhibition of HDAC5 and HDAC9 by this compound leads to increased expression of BMP2 and its downstream effector SMAD1.[2] The subsequent activation of BMP-Smad dependent transcription is crucial for the neurite growth-promoting effects of the compound.[2][3]
Enhancement of Autophagy and α-Synuclein Clearance
The accumulation of misfolded α-synuclein is a pathological hallmark of Parkinson's disease. This compound has been shown to reduce levels of α-synuclein in neuronal cells treated with the neurotoxin rotenone.[4] This effect is achieved by enhancing the cellular process of autophagy, a key degradation pathway for aggregated proteins.[4] By inhibiting HDAC4, this compound reverses the rotenone-induced impairment of autophagy, leading to an increased LC3-II/LC3-I ratio and more efficient clearance of α-synuclein.[4][10]
Preclinical Evidence of Neuroprotection
The neuroprotective effects of this compound have been validated in multiple in vitro and in vivo experimental systems.
Summary of In Vitro Studies
This compound consistently demonstrates protective effects in cultured neuronal cells exposed to a range of neurotoxins relevant to Parkinson's disease and other neurotoxic insults.
| Model System | Neurotoxin / Stressor | This compound Concentration | Key Findings | Reference |
| SH-SY5Y Human Neuroblastoma Cells | 6-hydroxydopamine (6-OHDA) | Not specified | Partially protected against 6-OHDA-induced cell death. | [1] |
| SH-SY5Y Human Neuroblastoma Cells | 1-methyl-4-phenylpyridinium (MPP+) | 5 µM | Protected against MPP+-induced neurotoxicity; promoted neurite growth. | [3][10] |
| SH-SY5Y Human Neuroblastoma Cells | Rotenone | 0.1 µM - 10 µM | Decreased α-synuclein levels in a concentration-dependent manner by activating autophagy. | [4] |
| SH-SY5Y Human Neuroblastoma Cells | Thimerosal (B151700) | 1 µM - 5 µM | Prevented thimerosal-induced apoptosis by inhibiting HDAC4 up-regulation. | [9] |
| Primary Rat Dopaminergic Neurons | 6-hydroxydopamine (6-OHDA) | Not specified | Partially protected against 6-OHDA-induced cell death. | [1] |
| Primary Rat Dopaminergic Neurons | 1-methyl-4-phenylpyridinium (MPP+) | Not specified | Protected against MPP+-induced neurodegeneration. | [3][8] |
| Primary Rat Cortical Neurons | Thimerosal | 0.075 µM - 7.5 µM | Prevented thimerosal (1 µM)-induced cell death. | [9] |
Summary of In Vivo Studies
Peripheral administration of this compound has proven effective in animal models, suggesting the compound can cross the blood-brain barrier and exert its neuroprotective functions centrally.
| Animal Model | Treatment Regimen (Dose, Route, Duration) | Key Findings | Reference |
| Intrastriatal 6-OHDA Rat Model of PD | 0.5 mg/kg, i.p., daily for 7 days | Reduced forelimb akinesia; partially protected DA neurons and striatal terminals; prevented microglial activation; decreased nuclear HDAC5 in DA neurons. | [1] |
| Thimerosal-Treated Infant Male Rats | 40 mg/kg, i.p., co-administered with thimerosal | Reduced thimerosal-induced motor activity changes; moderated HDAC4 increase and caspase-3 cleavage in the prefrontal cortex. | [9][11] |
| Transient Middle Cerebral Artery Occlusion (tMCAO) Rat Model of Stroke | Not specified | Reduced infarction volume and neurological deficit. | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
In Vitro Methodologies
Cell Culture and Treatment:
-
SH-SY5Y Cells: A human neuroblastoma cell line, commonly used as a model for dopaminergic neurons, is cultured in standard medium (e.g., DMEM/F12) supplemented with fetal bovine serum and penicillin-streptomycin.[1][9]
-
Primary Neurons: Dopaminergic neurons are typically derived from the ventral midbrain of embryonic day 14 (E14) rat fetuses. Cortical neurons are prepared from E15-E17 rat fetuses.[1][9]
-
This compound Pre-treatment: Cells are typically pre-treated with this compound for 2 hours before the addition of a neurotoxin.[9]
-
Neurotoxin Exposure: Cells are exposed to neurotoxins such as 6-OHDA, MPP+, rotenone, or thimerosal for 24 hours to induce cell death or other pathological changes.[1][4][9]
-
Analysis: Cell viability is assessed using assays like the MTT assay.[9] Protein levels and localization are determined by Western blot and immunofluorescence.[4][9][10] Neurite outgrowth is quantified by morphological analysis of stained neurons.[2][3]
In Vivo Methodologies
6-OHDA Rat Model of Parkinson's Disease:
-
Lesioning: Unilateral stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the striatum of adult rats is performed to induce progressive degeneration of the nigrostriatal dopaminergic pathway.[1]
-
Drug Administration: this compound (e.g., 0.5 mg/kg) or vehicle is administered peripherally via intraperitoneal (i.p.) injection, typically starting shortly after the lesioning surgery and continuing for a set period (e.g., 7 days).[1]
-
Behavioral Analysis: Motor deficits, such as forelimb akinesia, are assessed using tests like the cylinder test at various time points post-lesion.[1][2]
-
Post-mortem Analysis: At the end of the study, animals are euthanized, and brain tissue is collected. Immunohistochemistry is used to quantify the survival of dopaminergic neurons (tyrosine hydroxylase staining) in the substantia nigra and their terminals in the striatum. Microglial activation is assessed by Iba1 staining.[1][2]
Discussion and Future Directions
The body of evidence strongly supports the neuroprotective properties of this compound. Its ability to be administered peripherally and still exert protective effects within the central nervous system makes it a particularly attractive therapeutic candidate.[1] The mechanism, centered on the inhibition of Class IIa HDACs, addresses multiple facets of neurodegenerative pathology, including direct neurotoxicity, neuroinflammation, and the accumulation of pathogenic proteins.[1][2][4]
While the results in models of Parkinson's disease are promising, further research is warranted. Key future directions include:
-
Chronic Dosing Studies: Evaluating the efficacy and safety of long-term this compound administration in chronic models of neurodegeneration.
-
Exploration in Other Disease Models: Investigating the potential of this compound in models of other neurodegenerative diseases where HDAC dysregulation is implicated, such as Alzheimer's and Huntington's disease.[10][13]
-
Pharmacokinetic and Pharmacodynamic Studies: Comprehensive analysis of the brain penetrance, half-life, and target engagement of this compound in vivo to optimize dosing strategies.
-
Combination Therapies: Exploring the potential synergistic effects of this compound when combined with existing symptomatic treatments or other disease-modifying agents.
References
- 1. Peripheral administration of the Class-IIa HDAC inhibitor this compound partially protects against nigrostriatal neurodegeneration in the striatal 6-OHDA rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace [cora.ucc.ie]
- 3. The class II histone deacetylases as therapeutic targets for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Emerging Neuroprotective Strategies: Unraveling the Potential of HDAC Inhibitors in Traumatic Brain Injury Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitors: possible implications for neurodegenerative disorders | Semantic Scholar [semanticscholar.org]
- 7. Histone Deacetylases Inhibitors in Neurodegenerative Diseases, Neuroprotection and Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone Deacetylases as Epigenetic Targets for Treating Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound Inhibits Thimerosal-Induced Apoptotic Cell Death by Preventing HDAC4 Up-Regulation in Neuronal Cells and in Rat Prefrontal Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Histone Deacetylases and Their Isoform-Specific Inhibitors in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Class IIa Histone Deacetylases Expression and In Vivo Epigenetic Imaging in a Transgenic Mouse Model of Alzheimer’s Disease | MDPI [mdpi.com]
The Class IIa HDAC Inhibitor MC1568: A Technical Guide for Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC1568 is a synthetic small molecule that acts as a selective inhibitor of class IIa histone deacetylases (HDACs), specifically HDAC4, HDAC5, HDAC7, and HDAC9.[1] Unlike pan-HDAC inhibitors, which target a broad range of HDAC enzymes, the selectivity of this compound offers a more targeted approach to modulating gene expression, with potentially fewer off-target effects. This technical guide provides a comprehensive overview of the use of this compound in cancer cell line studies, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanisms of action.
Mechanism of Action
In cancer cells, the aberrant activity of HDACs leads to the deacetylation of histone and non-histone proteins, resulting in chromatin condensation and the transcriptional repression of tumor suppressor genes.[2] By inhibiting class IIa HDACs, this compound can restore the acetylation of specific lysine (B10760008) residues, leading to a more open chromatin structure and the re-expression of silenced genes. This can induce various anti-cancer effects, including cell cycle arrest, apoptosis, and inhibition of cell proliferation.[3][4]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in various cancer cell line studies.
Table 1: Effects of this compound on Pancreatic Cancer Cell Lines (in combination with MGCD0103)
| Cell Line | Treatment | IC50 of MGCD0103 | Combination Index (CI) | Effect |
| PANC-1 | MGCD0103 + this compound (5 µM) | Decreased | 0.46 | Synergistic growth arrest |
| BxPC-3 | MGCD0103 + this compound (5 µM) | Decreased | 0.30 | Synergistic growth arrest |
Data from a study on the synergistic effects of class I and class II HDAC inhibitors.[1]
Table 2: Effects of this compound on Melanoma Cell Lines
| Cell Line | Treatment | Effect |
| GR-M (cutaneous) | This compound | Inhibition of cell proliferation |
| OCM-3 (uveal) | This compound | Inhibition of cell proliferation |
This compound was found to inhibit IL-8 levels and cell proliferation in both unstimulated and PMA-stimulated melanoma cells.[5]
Key Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Melanoma
This compound exerts its anti-proliferative effects in melanoma cells by suppressing the expression of Interleukin-8 (IL-8) and the transcription factor c-Jun. This is achieved by inhibiting the binding of c-Jun to the IL-8 promoter and reducing the recruitment of essential transcriptional machinery.[5]
Caption: this compound inhibits melanoma cell proliferation by suppressing c-Jun and IL-8 expression.
Synergistic Action of this compound and MGCD0103 in Pancreatic Cancer
In pancreatic cancer cells, this compound shows minimal effects when used as a single agent. However, it acts synergistically with class I HDAC inhibitors, such as MGCD0103, to enhance apoptosis and G2/M cell cycle arrest. This synergistic effect is associated with a cooperative induction of the cell cycle inhibitor p21.[1][3]
Caption: Synergistic induction of p21 by this compound and MGCD0103 leads to apoptosis and cell cycle arrest.
General Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines a typical workflow for evaluating the anti-cancer effects of this compound in a cell line study.
Caption: A standard workflow for in vitro evaluation of this compound's anti-cancer activity.
Experimental Protocols
Cell Proliferation (MTT) Assay
This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor to each well. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 48-72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis (Annexin V/PI) Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins in response to this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetylated histone H3, anti-p21, anti-c-Jun, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Conclusion
This compound represents a valuable tool for investigating the role of class IIa HDACs in cancer biology. Its selectivity allows for the targeted exploration of specific signaling pathways and offers the potential for synergistic combinations with other anti-cancer agents. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute meaningful studies involving this compound in various cancer cell line models.
References
- 1. Class I and Class II Histone Deacetylases Are Potential Therapeutic Targets for Treating Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of Apoptosis and Autophagy in Breast Cancer Cells by a Novel HDAC8 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Preliminary Studies on MC1568 in Myogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary research surrounding the synthetic compound MC1568 and its role in the process of myogenesis, the formation of muscular tissue. This compound has been investigated as a selective inhibitor of class II histone deacetylases (HDACs), which are key regulators of muscle differentiation. This document summarizes the quantitative data from foundational studies, details the experimental protocols used, and visualizes the proposed signaling pathways and experimental workflows. The information presented is intended to provide a comprehensive resource for researchers in the fields of muscle biology, epigenetics, and therapeutic development.
Core Findings and Quantitative Data
This compound has been shown to be a potent modulator of myogenesis, primarily acting as an inhibitor. The compound's effects have been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data from preliminary studies.
| Parameter | Value | Context | Reference |
| IC50 (Class IIa HDACs) | ~220 nM | In vitro enzymatic assays | [1] |
| Selectivity | >170-fold for Class IIa over Class I HDACs | In vitro enzymatic assays | [2] |
| Effective In Vitro Concentration | 1-10 µM | C2C12 myoblast differentiation assays | [2] |
| Effective In Vivo Dosage | 50 mg/kg | Mouse models | [1] |
| Experimental Observation | Effect of this compound | Model System | Reference |
| Myogenin Expression | Decreased | C2C12 myoblasts | [3][4] |
| α-Myosin Heavy Chain (αMHC) Expression | Decreased | C2C12 myoblasts | [3][4] |
| MEF2D Expression | Decreased | C2C12 myoblasts | [3][5] |
| MEF2D Acetylation | Inhibited | C2C12 myoblasts | [3][5] |
| MEF2D-HDAC4-HDAC3 Complex Stability | Increased | C2C12 myoblasts | [3][6] |
| Histone H3 Acetylation at Myogenin Promoter | Inhibited | C2C12 myoblasts | [3][6] |
| Myotube Formation | Blocked | C2C12 myoblasts | [7] |
It is important to note that some studies have raised questions about the direct enzymatic inhibition of class IIa HDACs by this compound, suggesting that its anti-myogenic effects could be due to off-target activities.[7] This highlights the need for further investigation to fully elucidate the compound's mechanism of action.
Signaling Pathways and Mechanisms of Action
This compound is proposed to inhibit myogenesis by modulating the activity of the Myocyte Enhancer Factor 2 (MEF2) family of transcription factors, which are critical for muscle development. The following diagram illustrates the proposed signaling pathway through which this compound exerts its effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC-MEF2 complexes. | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Promiscuous Actions of Small Molecule Inhibitors of the Protein Kinase D-Class IIa HDAC Axis in Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MC1568 In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC1568 is a potent and selective inhibitor of class IIa histone deacetylases (HDACs), particularly HDAC4 and HDAC5.[1][2] Its targeted activity makes it a valuable tool for investigating the roles of these specific HDACs in various biological processes, including myogenesis, cancer progression, neuroprotection, and podocyte injury.[1][3] These application notes provide detailed protocols for key in vitro experiments utilizing this compound, summarize relevant quantitative data, and illustrate the signaling pathways influenced by this inhibitor.
Mechanism of Action
This compound exerts its effects primarily by inhibiting the catalytic activity of class IIa HDACs. This inhibition leads to the stabilization of the HDAC4-HDAC3-MEF2D complex, which paradoxically suppresses the expression of myocyte enhancer factor 2D (MEF2D).[1] Additionally, this compound has been shown to interfere with retinoic acid receptor (RAR) and peroxisome proliferator-activated receptor-gamma (PPARγ) mediated differentiation pathways.[4]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target HDAC Isoform | IC50 (nM) | Cell Line/System | Reference |
| Maize HD1-A (Class IIa-like) | 100 | In vitro enzyme assay | [2] |
| HDAC4 | - | C2C12 cells | [1] |
| HDAC5 | - | C2C12 cells | [1] |
| HDAC6 | - | - | [5] |
| HDAC8 | - | - | [5] |
| Class I HDACs | >17,000 | In vitro enzyme assay | [2] |
Note: Specific IC50 values for mammalian HDAC4 and HDAC5 are not consistently reported in the literature, but this compound demonstrates high selectivity for class IIa over class I HDACs.
Table 2: Effects of this compound on Cellular Processes
| Cell Line | Process Investigated | This compound Concentration | Observed Effect | Reference |
| C2C12 Myoblasts | Myogenesis | 1 µM | Arrested myogenesis, blocked myogenin and α-myosin heavy chain expression. | [1] |
| Human Podocytes | Adriamycin-induced injury | 10 µM | Attenuated podocyte injury, suppressed desmin and α-SMA expression. | [6][7] |
| SH-SY5Y Neuroblastoma | 6-OHDA-induced cell death | - | Partially protected against cell death. | [3] |
| Glial Cells | LPS-induced inflammation | 5 µM | Enhanced TNF-α release. | [8] |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and plot the results to determine the IC50 value.
Western Blot Analysis for Protein Expression and Acetylation
This protocol outlines the steps to analyze changes in protein expression (e.g., MEF2D, myogenin) and histone or protein acetylation following this compound treatment.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MEF2D, anti-HDAC4, anti-acetylated-lysine, anti-α-tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treating cells with this compound for the desired time, wash them with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control like α-tubulin.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis in cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired duration. Harvest both adherent and floating cells and wash them with cold PBS.
-
Cell Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in Myogenesis
Caption: this compound inhibits HDAC4/5, stabilizing the repressive MEF2D complex and blocking myogenesis.
General Experimental Workflow for In Vitro Analysis of this compound
Caption: A typical workflow for characterizing the in vitro effects of this compound on cultured cells.
This compound Interference with RAR and PPARγ Signaling
Caption: this compound can interfere with RAR and PPARγ signaling by inhibiting associated HDACs.
References
- 1. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peripheral administration of the Class-IIa HDAC inhibitor this compound partially protects against nigrostriatal neurodegeneration in the striatal 6-OHDA rat model of Parkinson's disease [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: MC1568 Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC1568 is a potent and selective inhibitor of class IIa histone deacetylases (HDACs), demonstrating significant utility in cellular and molecular biology research.[1][2][3][4][5][6] It exhibits greater than 170-fold selectivity for class IIa HDACs over class I HDACs.[3][7] In various cell models, this compound has been shown to modulate gene expression, influence cell differentiation, and impact specific signaling pathways, making it a valuable tool for studying the roles of class IIa HDACs in both normal physiology and disease. These application notes provide detailed guidelines and protocols for the use of this compound in cell culture experiments.
Data Presentation
Inhibitory Activity and Working Concentrations
This compound has been shown to be effective in a range of concentrations depending on the cell type and the desired biological outcome. The following table summarizes key quantitative data for the use of this compound in vitro.
| Parameter | Value | Cell Type/System | Reference |
| IC50 (Class IIa HDAC) | 220 nM | General | [1][2] |
| IC50 (Maize HD1-A) | 100 nM | Cell-free assay | [1][6] |
| Effective Concentration | 1 - 10 µM | General cell culture | [3] |
| Effective Concentration | 5 µM | Human breast cancer ZR-75.1 cells (HDAC4 inhibition) | [1] |
| Effective Concentration | 5 or 10 µM | C2C12 cells (myogenesis arrest); F9 and 3T3-L1 cells (differentiation interference) | [1] |
| Effective Concentration | 10 µM | ADR-stimulated human podocytes (amelioration of injury) | [8] |
| Effective Concentration | 20 µM | MCF-7 cells (increased acetylated histones) | [1] |
Solubility Information
Proper dissolution of this compound is critical for accurate and reproducible experimental results.
| Solvent | Concentration | Reference |
| DMSO | 22 mg/mL (69.99 mM) | [1] |
| DMSO | 13 mg/mL (41.36 mM) | [1] |
| DMSO | 1 mg/ml | [3] |
| DMF | 0.5 mg/ml | [3] |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/ml | [3] |
Note: It is recommended to use fresh, moisture-free DMSO for the best solubility. Aqueous solutions should not be stored for more than one day.[4][9] For long-term storage, keep the solid compound at -20°C.[5][10]
Experimental Protocols
General Protocol for Treating Cultured Cells with this compound
This protocol provides a general framework for treating adherent or suspension cells with this compound. Specific parameters such as cell density, this compound concentration, and incubation time should be optimized for each cell line and experimental design.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound powder
-
Anhydrous DMSO
-
Sterile, pyrogen-free microcentrifuge tubes
-
Phosphate-buffered saline (PBS)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Multi-well plates or flasks for cell culture
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Stock Solution Preparation:
-
Aseptically prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C.
-
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere and recover for 24 hours in a cell culture incubator.
-
-
This compound Treatment:
-
On the day of treatment, thaw an aliquot of the this compound stock solution.
-
Prepare working solutions of this compound by diluting the stock solution in complete culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). It is crucial to also prepare a vehicle control using the same concentration of DMSO as in the highest this compound concentration group.
-
Remove the old medium from the cultured cells and replace it with the medium containing the appropriate concentration of this compound or vehicle control.
-
Return the cells to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Downstream Analysis:
-
Following incubation, cells can be harvested for various downstream analyses, such as:
-
Western blotting to assess protein expression (e.g., acetylated histones, MEF2D, HDAC4).[1][7]
-
Quantitative PCR to measure gene expression.
-
Cell viability assays (e.g., MTT, trypan blue exclusion).
-
Immunofluorescence staining to observe cellular morphology or protein localization.
-
Flow cytometry for cell cycle analysis.
-
-
Protocol for Inhibition of Myogenesis in C2C12 Cells
This protocol is based on studies demonstrating this compound's ability to arrest myogenesis.[1][11]
Materials:
-
C2C12 myoblasts
-
Growth Medium (GM): DMEM supplemented with 10% FBS and antibiotics
-
Differentiation Medium (DM): DMEM supplemented with 2% horse serum and antibiotics
-
This compound
-
DMSO
-
6-well plates
Procedure:
-
Cell Culture and Seeding:
-
Culture C2C12 cells in Growth Medium.
-
Seed cells in 6-well plates at a density that allows them to reach confluence.
-
-
Induction of Differentiation and this compound Treatment:
-
Once cells reach confluence, replace the Growth Medium with Differentiation Medium to induce myogenesis.
-
Simultaneously, treat the cells with this compound (e.g., 5 or 10 µM) or DMSO as a vehicle control, diluted in the Differentiation Medium.
-
Incubate the cells for the desired differentiation period (e.g., 24-72 hours).
-
-
Analysis of Myogenesis Inhibition:
-
Assess the inhibition of myogenesis by observing cell morphology (formation of myotubes).
-
Perform Western blot analysis for myogenic markers such as myogenin and myosin heavy chain (αMHC).[7]
-
Analyze the expression and stability of the MEF2D-HDAC4-HDAC3 complex via immunoprecipitation and Western blotting.[7][11]
-
Signaling Pathways and Visualizations
This compound exerts its effects by modulating several key signaling pathways. The following diagrams illustrate these mechanisms.
Caption: this compound inhibits myogenesis by targeting the MEF2D-HDAC complex.
Caption: this compound interferes with RAR- and PPARγ-mediated differentiation pathways.
Caption: General experimental workflow for cell treatment with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | HDAC Inhibitor | AmBeed.com [ambeed.com]
- 3. caymanchem.com [caymanchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. MC 1568 | HDAC4 inhibitor | Hello Bio [hellobio.com]
- 6. xcessbio.com [xcessbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. medkoo.com [medkoo.com]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for MC1568 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing MC1568, a selective inhibitor of class IIa histone deacetylases (HDACs), in various in vitro assays. Detailed protocols and quantitative data are presented to facilitate experimental design and execution.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of class IIa HDACs, which include HDAC4, HDAC5, HDAC7, and HDAC9.[1][2] It exhibits significantly greater selectivity for class IIa HDACs over class I HDACs, making it a valuable tool for dissecting the specific roles of this subclass of enzymes in cellular processes.[2][3][4] Its mechanism of action involves the suppression of c-Jun binding to specific gene promoters and interference with RAR- and PPARγ-mediated signaling pathways.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound in various in vitro applications. This information is crucial for determining the optimal concentration range for your specific experimental setup.
| Parameter | Value | Target/Cell Line | Assay Type | Reference |
| IC50 | 100 nM | Maize HD1-A | Cell-free enzyme inhibition | [2][3] |
| 3.4 µM | Maize HD1-B | Cell-free enzyme inhibition | [3] | |
| 220 nM | Class IIa HDACs | Not specified | [3][5] | |
| 22 µM | Not specified | Not specified | [6][7] | |
| Effective Concentration | 5 µM | Human breast cancer ZR-75.1 cells | HDAC4 inhibition | [3] |
| 20 µM | MCF-7 cells | Increased histone H3 and H4 acetylation | [3] | |
| 5 µM | C2C12 cells | Arrest of myogenesis | [3] | |
| 5-10 µM | F9 and 3T3-L1 cells | Interference with RAR- and PPARγ-mediated differentiation | [3] | |
| 1-10 µM | Various cell lines | General use for elucidating roles of class IIa HDACs | [4] | |
| 10 µM | Human podocytes | Amelioration of Adriamycin-induced injury | [8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its application in in vitro assays.
Caption: this compound inhibits Class IIa HDACs, affecting myogenesis, differentiation, and podocyte injury.
Caption: General workflow for in vitro experiments using this compound.
Experimental Protocols
HDAC Activity Assay (Cell-based)
This protocol provides a general framework for assessing the inhibitory effect of this compound on HDAC activity within cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
HDAC Activity Assay Kit (colorimetric or fluorometric)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (provided with the kit or a standard RIPA buffer)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Cell Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10, 20 µM). Include a DMSO-only vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis:
-
Wash the cells once with cold PBS.
-
Add an appropriate volume of lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Collect the cell lysates.
-
-
HDAC Activity Measurement: Follow the manufacturer's instructions for the specific HDAC activity assay kit being used. This typically involves adding the cell lysate to a reaction mixture containing an HDAC substrate and then measuring the colorimetric or fluorometric output.
-
Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the this compound concentration.
Cell Viability/Proliferation Assay (MTT or WST-1)
This protocol is designed to evaluate the effect of this compound on cell viability and proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT or WST-1 reagent
-
Solubilization buffer (for MTT assay)
-
96-well plate
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) to allow for proliferation over the course of the experiment.
-
Cell Treatment: After allowing the cells to attach overnight, treat them with various concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization buffer and incubate overnight.
-
For WST-1: Add WST-1 reagent to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values of the treated wells to the vehicle control to determine the percentage of cell viability.
Western Blot for Histone Acetylation
This protocol allows for the detection of changes in histone acetylation levels following treatment with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound as described in the previous protocols. After treatment, wash the cells with cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of acetylated histones to the total histone levels to determine the relative change in acetylation.
Conclusion
This compound is a powerful tool for studying the biological functions of class IIa HDACs. The protocols and data presented here provide a solid foundation for designing and conducting in vitro experiments. Researchers should optimize the concentrations and incubation times for their specific cell types and experimental goals. Careful consideration of controls and appropriate data analysis will ensure reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. xcessbio.com [xcessbio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. abmole.com [abmole.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. amsbio.com [amsbio.com]
- 8. Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of MC1568 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of MC1568, a selective class IIa histone deacetylase (HDAC) inhibitor, in mouse models. The included protocols are based on established methodologies from peer-reviewed research to ensure reproducibility and scientific rigor.
Data Presentation: In Vivo Administration Parameters of this compound
The following table summarizes the quantitative data from various studies utilizing this compound in mice, offering a comparative look at different experimental designs.
| Mouse Strain | Administration Route | Dosage | Frequency | Duration | Experimental Context | Reference |
| CD1 (Crl:CD-1(ICR)) | Intraperitoneal (i.p.) | 50 mg/kg | Every 2 days | 10 days | Investigating tissue-selective HDAC inhibition and effects on myogenesis. | [1] |
| C57BL/6N | Intraperitoneal (i.p.) | 20 mg/kg | Daily | 3 weeks | Ameliorating Adriamycin-induced podocyte injury and proteinuria. | [2][3] |
| SOD1G93A | Intraperitoneal (i.p.) | 40 mg/kg | Not Specified | 15 days | Assessing effects on motor performance and muscle electrical activity. | |
| Aging Mice | Intraperitoneal (i.p.) | 20 mg/kg | Pretreatment (0.5h before) | Single dose | Investigating effects on postoperative cognitive dysfunction. | [4] |
| Rat Model | Intraperitoneal (i.p.) | 40 mg/kg | Co-administration | Not Specified | Moderating thimerosal-induced HDAC4 increase and neurotoxicity. | [5][6] |
| Rat Model | Intraperitoneal (i.p.) | 0.5 mg/kg | Daily | 7 days | Neuroprotection in a Parkinson's disease model. | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
This protocol details the formulation of this compound for in vivo administration, a critical step for ensuring the compound's solubility and bioavailability.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Vehicle Preparation: Prepare the vehicle solution by combining the following in the specified volumetric ratios:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
This compound Dissolution:
-
Weigh the required amount of this compound powder based on the desired final concentration and the total volume to be prepared.
-
First, dissolve the this compound powder in DMSO.
-
Sequentially add PEG300, Tween-80, and finally Saline, ensuring the solution is mixed thoroughly after each addition.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
-
Final Preparation:
-
The final solution should be clear.
-
It is recommended to prepare the working solution fresh on the day of use.
-
Protocol 2: Intraperitoneal Administration of this compound in Mice
This protocol outlines the standard procedure for intraperitoneal (i.p.) injection in mice, a common and effective route for systemic drug delivery.
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 mL)
-
Sterile needles (25-30 gauge)
-
Mouse restraint device (optional)
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail, or with a restraint device.
-
Injection Site Identification: The preferred site for i.p. injection is the lower right quadrant of the abdomen. This location avoids vital organs such as the cecum, bladder, and liver.
-
Sterilization: Swab the injection site with 70% ethanol and allow it to dry.
-
Injection:
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity. The bevel of the needle should be facing up.
-
Gently aspirate to ensure no fluid (e.g., blood, urine) is drawn into the syringe, which would indicate improper needle placement.
-
If the aspiration is clear, slowly inject the this compound solution.
-
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any signs of distress or adverse reactions.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's mechanism of action and the experimental workflow.
Caption: this compound signaling pathway in myogenesis.
Caption: General experimental workflow for in vivo this compound studies.
References
- 1. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury [frontiersin.org]
- 4. europeanreview.org [europeanreview.org]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound Inhibits Thimerosal-Induced Apoptotic Cell Death by Preventing HDAC4 Up-Regulation in Neuronal Cells and in Rat Prefrontal Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peripheral administration of the Class-IIa HDAC inhibitor this compound partially protects against nigrostriatal neurodegeneration in the striatal 6-OHDA rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing MC1568 Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC1568 is a potent and selective inhibitor of class IIa histone deacetylases (HDACs), playing a crucial role in epigenetic research and drug discovery.[1][2][3][4][5] It has demonstrated tissue-selective inhibition of HDACs, particularly HDAC4 and HDAC5, without significantly affecting class I HDACs.[3][5][6] This selectivity makes this compound a valuable tool for investigating the specific roles of class IIa HDACs in various biological processes, including myogenesis, adipogenesis, and cellular differentiation.[1][3][4][6] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in dimethyl sulfoxide (B87167) (DMSO) for in vitro applications.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Name | (2E)-3-[5-[(1E)-3-(3-fluorophenyl)-3-oxo-1-propen-1-yl]-1-methyl-1H-pyrrol-2-yl]-N-hydroxy-2-propenamide | [4] |
| Molecular Formula | C₁₇H₁₅FN₂O₃ | [1][4][7] |
| Molecular Weight | 314.31 g/mol | [1][4][8] |
| CAS Number | 852475-26-4 | [1][4][7] |
| Appearance | Solid. Pink to red powder. | [1][8] |
| Purity | ≥95% | [4] |
Solubility and Storage
Proper dissolution and storage are critical for maintaining the stability and activity of this compound.
| Parameter | Recommendation | Reference |
| Solvent | Dimethyl sulfoxide (DMSO) | [1][3][4][7][8] |
| Solubility in DMSO | Up to 100 mM. Varies by supplier (e.g., 18.5 mg/mL or 58.86 mM, 22 mg/mL or 69.99 mM). Use of newly opened, hygroscopic DMSO is recommended as moisture can impact solubility. | [1][3][9][10] |
| Storage of Solid | -20°C for up to 3 years. | [1] |
| Storage of Stock Solution | -80°C for up to 2 years; -20°C for up to 1 year. Prepare and use solutions on the same day if possible. | [1][11] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous or high-purity dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro assays.
-
Pre-weighing Preparation: Before opening the vial of this compound, allow it to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of moisture, which can affect the compound's stability and weighing accuracy.
-
Weighing this compound: On a calibrated analytical balance, carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.143 mg of this compound (Molecular Weight = 314.31 g/mol ).
-
Dissolution in DMSO:
-
Transfer the weighed this compound powder into a sterile amber microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve a final concentration of 10 mM. For 3.143 mg of this compound, add 1 mL of DMSO.
-
Cap the tube tightly.
-
-
Ensuring Complete Dissolution:
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C or -80°C for long-term storage.[1][8]
-
Preparation of Working Solutions for Cell Culture
-
Thawing the Stock Solution:
-
Retrieve a single aliquot of the 10 mM this compound stock solution from the freezer.
-
Thaw it completely at room temperature.
-
-
Serial Dilution:
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. Typical working concentrations for this compound in cell-based assays range from 1 µM to 10 µM.[4]
-
Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.1%, to avoid solvent-induced cytotoxicity.[12]
-
-
Application to Cells:
-
Add the freshly prepared working solutions to your cell cultures.
-
Always include a vehicle control (cell culture medium with the same final concentration of DMSO as the highest concentration of this compound used) in your experimental design.
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for this compound Stock Preparation
The following diagram illustrates the key steps in preparing an this compound stock solution.
Caption: Workflow for preparing this compound stock and working solutions.
Simplified Signaling Pathway of this compound Action
This compound selectively inhibits class IIa HDACs, which are known to form complexes with Myocyte Enhancer Factor 2 (MEF2) transcription factors, thereby repressing their activity. Inhibition of class IIa HDACs by this compound can lead to the modulation of MEF2-dependent gene expression.
Caption: this compound inhibits Class IIa HDACs, affecting MEF2 activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | HDAC Inhibitor | AmBeed.com [ambeed.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. medkoo.com [medkoo.com]
- 9. xcessbio.com [xcessbio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. MC 1568 | HDAC4 inhibitor | Hello Bio [hellobio.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for MC1568 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing MC1568, a selective inhibitor of class IIa histone deacetylases (HDACs), in cell culture experiments. This document outlines the mechanism of action, summarizes treatment conditions across various cell lines, and provides detailed protocols for its application.
Mechanism of Action
This compound is a potent and specific inhibitor of class IIa HDACs, which include HDAC4, HDAC5, HDAC7, and HDAC9.[1][2] Unlike pan-HDAC inhibitors, this compound's selectivity allows for the targeted investigation of cellular processes regulated by this specific subclass of HDACs. Its mechanism involves arresting myogenesis by decreasing the expression of myocyte enhancer factor 2D (MEF2D) and stabilizing the HDAC4–HDAC3–MEF2D complex.[1][3] Furthermore, this compound has been shown to interfere with RAR- and PPARγ-mediated differentiation-inducing signaling pathways.[1][4]
Data Presentation: this compound Treatment in Cell Culture
The following table summarizes the effective concentrations and treatment durations of this compound used in various cell culture experiments as reported in the literature. This information can serve as a starting point for designing new experiments.
| Cell Line | Concentration | Treatment Duration | Observed Effects |
| SH-SY5Y (Neuroblastoma) | 1-5 µM | 2 hours (pretreatment) followed by 24 hours (co-treatment with thimerosal) | Prevention of thimerosal-induced apoptosis.[5][6] |
| Primary Cortical Neurons | 0.075-7.5 µM | 2 hours (pretreatment) followed by 24 hours (co-treatment with thimerosal) | Inhibition of thimerosal-induced cell death.[6] |
| Human Podocytes | 10 µM | 2 hours (pretreatment) followed by indicated time points with Adriamycin (ADR) | Attenuation of ADR-induced podocyte injury and suppression of desmin and α-SMA expression.[7] |
| GR-M and OCM-3 (Melanoma) | Not specified | 6 hours (with PMA stimulation) | Inhibition of IL-8 levels and cell proliferation.[3][8] |
| 3T3-L1 (Preadipocytes) | Not specified | 8 days (during differentiation) | Attenuation of PPARγ-induced adipogenesis.[3][9] |
| F9 (Teratocarcinoma) | Not specified | Not specified | Blocks endodermal differentiation.[3] |
| ZR-75.1 (Breast Cancer) | 5 µM | Not specified | Inhibition of HDAC4.[9] |
| MCF-7 (Breast Cancer) | 20 µM | Not specified | Increased accumulation of acetylated H3 and H4 histones, and acetyl-tubulin.[9] |
Signaling Pathway of this compound in Myogenesis
The following diagram illustrates the signaling pathway affected by this compound in the context of myogenesis. This compound stabilizes the repressive MEF2D-HDAC4-HDAC3 complex, thereby inhibiting the expression of myogenic genes.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. xcessbio.com [xcessbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. amsbio.com [amsbio.com]
- 5. This compound Inhibits Thimerosal-Induced Apoptotic Cell Death by Preventing HDAC4 Up-Regulation in Neuronal Cells and in Rat Prefrontal Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Class II-specific histone deacetylase inhibitors this compound and MC1575 suppress IL-8 expression in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Application Notes and Protocols for the Combination Use of MC1568
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of MC1568, a selective class IIa histone deacetylase (HDAC) inhibitor, in combination with other therapeutic agents. The following sections detail the synergistic effects of this compound with various drugs, provide detailed protocols for key experiments, and visualize the underlying signaling pathways.
Application Notes
This compound has demonstrated significant synergistic anti-cancer effects when used in combination with other drugs, particularly class I HDAC inhibitors and conventional chemotherapeutics. This synergy often leads to enhanced apoptosis, cell cycle arrest, and tumor growth inhibition.
Synergistic Effects of this compound with Other Drugs
The combination of this compound with other anti-cancer agents has been evaluated in various cancer types, showing promising results. The data below summarizes the quantitative outcomes of these combination studies.
| Combination Drug | Cancer Type | Cell Line(s) | Observed Effect | Quantitative Data | Citation(s) |
| MGCD0103 (Class I HDACi) | Pancreatic Cancer | PANC-1, BxPC-3 | Synergistic growth arrest, enhanced apoptosis, and G2/M cell cycle arrest. | Combination Index (CI) < 1, indicating synergy. MGCD0103 IC50 decreased in the presence of this compound. | [1][2] |
| Docetaxel | Gastric Cancer | SNU-16 | Synergistic cytotoxicity, shifting the cellular response from cytostatic to cytotoxic. | Increased levels of cleaved caspases 3 and 9. | [3] |
| Bortezomib (Proteasome Inhibitor) | Head and Neck Cancer | FaDu, HLaC78 | Synergistic enhancement of cytotoxicity. | Increased caspase 3/7 activation. | [4] |
| Sorafenib | Hepatocellular Carcinoma | - | Sensitization of HCC cells to sorafenib-induced apoptosis. | - | [5] |
Table 1: Summary of Quantitative Data for this compound Combination Therapies
Note: Further details on specific concentrations and experimental conditions can be found in the cited literature.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the synergistic effects of this compound in combination with other drugs.
Protocol 1: In Vitro Cell Viability and Synergy Analysis using the MTT Assay
Objective: To determine the cell viability of cancer cells treated with this compound, a combination drug, or both, and to quantify the synergistic interaction.
Materials:
-
Cancer cell line of interest (e.g., PANC-1 for pancreatic cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Combination drug (e.g., MGCD0103, stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the combination drug in complete medium.
-
Treat the cells with:
-
This compound alone at various concentrations.
-
The combination drug alone at various concentrations.
-
A combination of both drugs at a constant ratio (e.g., based on the ratio of their individual IC50 values) or in a matrix format.
-
Vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
-
Incubate the plates for 72-96 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully aspirate the medium from each well.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 values for each drug alone and in combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1). Software such as CompuSyn can be used for this analysis.[6]
-
Protocol 2: Colony Formation (Clonogenic) Assay
Objective: To assess the long-term effect of this compound in combination with another drug on the ability of single cancer cells to form colonies.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and combination drug
-
6-well plates
-
Crystal violet staining solution (0.5% w/v in methanol)
Procedure:
-
Cell Seeding:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates. The optimal seeding density should be determined empirically for each cell line.
-
-
Drug Treatment:
-
Allow cells to attach for 24 hours.
-
Treat the cells with this compound, the combination drug, or the combination at desired concentrations. Include a vehicle control.
-
-
Incubation:
-
Incubate the plates for 10-14 days at 37°C and 5% CO₂, allowing colonies to form. The medium can be changed every 3-4 days if necessary.
-
-
Staining and Quantification:
-
Aspirate the medium and gently wash the wells with PBS.
-
Fix the colonies with 100% methanol (B129727) for 15 minutes.
-
Stain the colonies with crystal violet solution for 20-30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) = (Number of colonies formed / Number of cells seeded) x 100% for the control group.
-
Calculate the Surviving Fraction (SF) = (Number of colonies formed after treatment) / (Number of cells seeded x PE).
-
Compare the surviving fractions of the single-agent and combination treatments to assess synergy.
-
Protocol 3: In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in combination with another drug in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound and combination drug formulated for in vivo administration
-
Vehicle control
-
Calipers
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 1 x 10⁶ to 1 x 10⁷ cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound alone, combination drug alone, this compound + combination drug).
-
-
Drug Administration:
-
Administer the drugs and vehicle control according to the predetermined dose and schedule (e.g., daily intraperitoneal injection or oral gavage).
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health of the animals.
-
-
Endpoint and Analysis:
-
Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Excise the tumors and weigh them.
-
Compare the tumor growth rates and final tumor weights between the different treatment groups to determine the efficacy of the combination therapy.
-
Signaling Pathways and Visualizations
This compound exerts its effects primarily through the inhibition of class IIa HDACs, which play a crucial role in transcriptional repression by forming complexes with transcription factors such as Myocyte Enhancer Factor 2 (MEF2).
This compound Mechanism of Action in the MEF2D Repressive Complex
This compound stabilizes the repressive complex formed by MEF2D, HDAC4 (a class IIa HDAC), and HDAC3 (a class I HDAC). This stabilization prevents the dissociation of the repressive complex, thereby inhibiting the transcription of MEF2D target genes involved in processes like myogenesis and apoptosis.
Caption: this compound stabilizes the MEF2D-HDAC4-HDAC3 repressive complex.
Synergistic Workflow of Class I and Class IIa HDAC Inhibitors
The combination of a class I HDAC inhibitor (like MGCD0103) with this compound (a class IIa inhibitor) leads to a more comprehensive blockade of HDAC activity, resulting in enhanced anti-cancer effects.
Caption: Synergistic workflow of Class I and Class IIa HDAC inhibitors.
Experimental Workflow for In Vitro Synergy Assessment
This diagram outlines the logical flow of an in vitro experiment to assess the synergistic effects of this compound with another drug.
Caption: Workflow for in vitro synergy assessment of this compound combinations.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 6. real-research.com [real-research.com]
Application Notes and Protocols for Western Blot Analysis of MC1568 Treatment Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC1568 is a selective inhibitor of class IIa histone deacetylases (HDACs), which play a crucial role in regulating gene expression and various cellular processes.[1][2] This document provides detailed application notes and protocols for performing Western blot analysis to investigate the effects of this compound treatment on protein expression. Western blotting is a powerful technique to elucidate the molecular mechanisms of this compound by quantifying changes in the levels of key target proteins within specific signaling pathways.
Mechanism of Action of this compound
This compound primarily targets class IIa HDACs, including HDAC4 and HDAC5.[2] Its mechanism of action involves the inhibition of the enzymatic activity of these HDACs, which leads to alterations in the acetylation status of their substrate proteins, thereby modulating gene expression. One of the key pathways affected by this compound is myogenesis, the formation of muscular tissue. This compound has been shown to arrest myogenesis by stabilizing the repressor complex consisting of HDAC4, HDAC3, and myocyte enhancer factor 2D (MEF2D).[3][4] This stabilization prevents the activation of MEF2D-dependent muscle-specific genes.[4] Furthermore, this compound has been observed to interfere with retinoic acid receptor (RAR) and peroxisome proliferator-activated receptor-gamma (PPARγ) mediated signaling pathways.[2][3]
Data Presentation: Effects of this compound on Protein Expression
The following tables summarize the observed effects of this compound treatment on the expression of key proteins as determined by Western blot analysis in various studies.
Table 1: Quantitative Analysis of Protein Expression Changes in ADR-stimulated Podocytes after this compound Treatment
| Target Protein | Treatment Conditions | Fold Change vs. Control | Reference |
| HDAC4 | 10 µM this compound | ~0.5 | [5] |
| HDAC5 | 10 µM this compound | ~0.6 | [5] |
| Active β-catenin | 10 µM this compound | ~0.4 | [5] |
*ADR: Adriamycin
Table 2: Qualitative Analysis of Protein Expression Changes after this compound Treatment in C2C12 Cells
| Target Protein | Treatment Conditions | Observed Effect | Reference |
| Myogenin | Differentiation Medium + this compound | Decreased | [4] |
| α-Myosin Heavy Chain (αMHC) | Differentiation Medium + this compound | Decreased | [4] |
| MEF2D | This compound | Decreased | [4] |
| HDAC4 | This compound | No significant change | [4] |
Experimental Protocols
This section provides a detailed protocol for Western blot analysis following this compound treatment of cultured cells.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cell line (e.g., C2C12 myoblasts) in appropriate culture dishes and grow to 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treatment: Dilute the this compound stock solution to the desired final concentration in fresh culture medium and treat the cells for the specified duration. Include a vehicle-treated control group (e.g., DMSO alone).
Cell Lysis and Protein Extraction
-
Place culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate PBS and add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay or the Bradford assay, according to the manufacturer's instructions.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix a calculated volume of each protein lysate with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically based on the manufacturer's datasheet.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
Signal Detection and Data Analysis
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane for the recommended time.
-
Image Acquisition: Capture the chemiluminescent signal using a digital imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein band to a loading control protein (e.g., GAPDH, β-actin, or α-tubulin) to account for variations in protein loading.
Visualizations
Experimental Workflow
Caption: Experimental workflow for Western blot analysis after this compound treatment.
This compound Signaling Pathway in Myogenesis
Caption: this compound inhibits myogenesis by targeting the HDAC4/3-MEF2D repressor complex.
References
- 1. This compound inhibits HDAC6/8 activity and influenza A virus replication in lung epithelial cells: role of Hsp90 acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunofluorescence Staining for HDAC4 Following MC1568 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunofluorescence staining of Histone Deacetylase 4 (HDAC4) in cultured cells following treatment with MC1568, a selective inhibitor of class IIa HDACs. This document outlines the experimental workflow, data presentation, and the underlying signaling pathways.
Introduction
Histone Deacetylase 4 (HDAC4) is a class IIa HDAC that plays a crucial role in regulating gene expression through its dynamic shuttling between the nucleus and the cytoplasm.[1][2][3][4] This subcellular localization is tightly controlled by post-translational modifications, particularly phosphorylation, which facilitates the binding of 14-3-3 proteins and subsequent cytoplasmic retention.[2][3][5][6] In the nucleus, HDAC4 can act as a transcriptional repressor by interacting with transcription factors such as Myocyte Enhancer Factor 2 (MEF2).[3][7]
This compound is a selective inhibitor of class IIa HDACs, including HDAC4 and HDAC5.[8][9] It has been shown to arrest myogenesis by stabilizing the HDAC4–HDAC3–MEF2D complex.[7][8] Understanding the effect of this compound on the subcellular localization of HDAC4 is critical for elucidating its mechanism of action in various cellular processes. Immunofluorescence is a powerful technique to visualize these changes.
Data Presentation
The following table summarizes the quantitative effects of this compound on HDAC4 protein levels in different cellular compartments, as determined by Western blot analysis in a study on SH-SY5Y neuroblastoma cells. In this study, cells were pre-treated with this compound before being exposed to the neurotoxic agent thimerosal.
| Treatment Condition | Cellular Compartment | HDAC4 Protein Level (relative to control) | Reference |
| Vehicle | Cytoplasm | Baseline | [10] |
| Vehicle | Nucleus | Baseline | [10] |
| This compound (3 µM) | Cytoplasm | Significant reduction from baseline | [10] |
| This compound (3 µM) | Nucleus | Significant reduction from baseline | [10] |
| Thimerosal (5 µM) | Cytoplasm | Significant increase from baseline | [10] |
| Thimerosal (5 µM) | Nucleus | Significant increase from baseline | [10] |
| This compound (3 µM) + Thimerosal (5 µM) | Cytoplasm | Reverted to near-baseline levels | [10] |
| This compound (3 µM) + Thimerosal (5 µM) | Nucleus | Reverted to near-baseline levels | [10] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of HDAC4 nucleocytoplasmic shuttling and the experimental workflow for immunofluorescence staining.
Caption: HDAC4 nucleocytoplasmic shuttling and the effect of this compound.
References
- 1. Nuclear-cytoplasmic shuttling of class IIa histone deacetylases regulates somatic cell reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Histone Deacetylase 4 Possesses Intrinsic Nuclear Import and Export Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Opposing HDAC4 nuclear fluxes due to phosphorylation by β-adrenergic activated protein kinase A or by activity or Epac activated CaMKII in skeletal muscle fibres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Studying Podocyte Injury with MC1568
For Researchers, Scientists, and Drug Development Professionals
Introduction
Podocyte injury is a central event in the pathogenesis of proteinuric kidney diseases, including Focal Segmental Glomerulosclerosis (FSGS).[1] Podocytes are highly specialized cells that form a critical component of the glomerular filtration barrier, and their damage or loss leads to proteinuria and progressive renal dysfunction. Histone deacetylases (HDACs) have emerged as key regulators in the development of chronic kidney disease, and their inhibition presents a promising therapeutic strategy.[2] MC1568 is a selective inhibitor of class IIa HDACs (HDAC4, HDAC5, HDAC7, and HDAC9) that has demonstrated a protective role against podocyte injury.[2][3]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study and ameliorate podocyte injury in both in vitro and in vivo models. The methodologies described are based on established research and are intended to guide researchers in investigating the therapeutic potential of selective HDAC class IIa inhibition.
Mechanism of Action
This compound exerts its protective effects on podocytes primarily through the inhibition of the β-catenin signaling pathway.[3][4] In podocyte injury models, such as Adriamycin (ADR)-induced nephropathy, there is a significant upregulation of class IIa HDACs and subsequent activation of β-catenin.[3][4] This activation contributes to podocyte damage, including cytoskeleton disruption and the expression of injury markers. This compound treatment has been shown to suppress this ADR-induced β-catenin activation, thereby preserving podocyte structure and function.[3][4]
Data Presentation
The following tables summarize the quantitative effects of this compound in preclinical models of podocyte injury.
Table 1: In Vitro Effects of this compound on ADR-Treated Human Podocytes
| Parameter | Treatment Group | Result | Reference |
| HDAC Class IIa Expression | ADR | Increased | [4] |
| ADR + this compound (10 µM) | Suppressed | [4] | |
| Desmin Expression | ADR | Increased | [4] |
| ADR + this compound (10 µM) | Suppressed | [4] | |
| α-SMA Expression | ADR | Increased | [4] |
| ADR + this compound (10 µM) | Suppressed | [4] | |
| Active β-catenin Expression | ADR | Increased | [4] |
| ADR + this compound (10 µM) | Markedly Blocked | [4] | |
| Cytoskeleton Structure | ADR | Disrupted | [4] |
| ADR + this compound (10 µM) | Restored | [4] |
Table 2: In Vivo Effects of this compound in ADR-Induced Nephropathy Mouse Model
| Parameter | Treatment Group | Result | Reference |
| Urinary Albumin/Creatinine (B1669602) Ratio | ADR | Significantly Increased | [4] |
| ADR + this compound (20 mg/kg) | Significantly Lower | [4] | |
| Glomerulosclerosis | ADR | Severe | [4] |
| ADR + this compound (20 mg/kg) | Ameliorated | [4] | |
| Foot Process Effacement | ADR | Severe | [4] |
| ADR + this compound (20 mg/kg) | Ameliorated | [4] | |
| Synaptopodin Expression | ADR | Decreased | [4] |
| ADR + this compound (20 mg/kg) | Increased | [4] | |
| Fibronectin Expression | ADR | Increased | [4] |
| ADR + this compound (20 mg/kg) | Downregulated | [4] | |
| α-SMA Expression | ADR | Increased | [4] |
| ADR + this compound (20 mg/kg) | Downregulated | [4] | |
| β-catenin Expression | ADR | Increased Glomerular Expression | [4] |
| ADR + this compound (20 mg/kg) | Prohibited | [4] |
Experimental Protocols
In Vitro Podocyte Injury Model
This protocol describes the induction of injury in cultured human podocytes using Adriamycin (ADR) and treatment with this compound.
Materials:
-
Conditionally immortalized human podocytes
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Collagen I-coated plates/coverslips
-
Adriamycin (ADR)
-
This compound (Selleck, S1484 or equivalent)
-
DMSO (vehicle)
-
RIPA buffer with protease inhibitors
-
Reagents for Western Blotting, Immunofluorescence, etc.
Procedure:
-
Podocyte Culture and Differentiation:
-
Culture human podocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin under permissive conditions (33°C with ITS supplement).
-
To induce differentiation, transfer the cells to 37°C and culture for 10-14 days in medium without ITS. Differentiated podocytes will exhibit a large, arborized morphology.
-
-
ADR-Induced Injury and this compound Treatment:
-
Plate differentiated podocytes on collagen I-coated plates or coverslips.
-
Pre-treat the cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 2 hours.[4]
-
Induce podocyte injury by adding ADR (e.g., 10 µM) to the culture medium.[4]
-
Incubate for the desired time points (e.g., 24, 48 hours) for subsequent analysis.
-
In Vivo Adriamycin-Induced Nephropathy Model
This protocol details the induction of nephropathy in mice and subsequent treatment with this compound.
Materials:
-
8-week-old male C57BL/6N mice[4]
-
Adriamycin (ADR) (MCE, HY-15142 or equivalent)[4]
-
This compound (Selleck, S1484 or equivalent)[4]
-
Saline solution
-
Metabolic cages for urine collection
-
Reagents for albumin and creatinine assays
-
Materials for tissue processing (formalin, paraffin)
Procedure:
-
Induction of Nephropathy:
-
Inject a single dose of ADR (20 mg/kg) via the tail vein into 8-week-old male C57BL/6N mice.[4]
-
-
This compound Treatment:
-
Monitoring and Sample Collection:
-
Monitor the mice for signs of proteinuria and changes in body weight.
-
Collect urine at specified intervals using metabolic cages to determine the urine albumin-to-creatinine ratio.
-
At the end of the 4-week study (1 week of ADR induction + 3 weeks of treatment), sacrifice the mice.[4]
-
Collect blood for serum analysis and perfuse the kidneys with saline.
-
Harvest the kidneys for histological analysis (formalin-fixation and paraffin-embedding) and protein/RNA extraction (snap-freezing in liquid nitrogen).
-
Analytical Methods
Western Blotting:
-
Lyse cultured podocytes or kidney tissue in RIPA buffer with protease inhibitors.[4]
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.[4]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-HDAC4, anti-active-β-catenin, anti-desmin, anti-α-SMA) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Immunohistochemistry (IHC):
-
Deparaffinize and rehydrate paraffin-embedded kidney sections.[4]
-
Perform antigen retrieval using an appropriate buffer (e.g., citrate (B86180) buffer, pH 6.0).
-
Block non-specific binding with 10% BSA in PBS for 30 minutes.[4]
-
Incubate the sections with primary antibodies (e.g., anti-β-catenin, anti-synaptopodin, anti-fibronectin) overnight at 4°C.[4]
-
Wash with PBS and incubate with a biotinylated secondary antibody, followed by an avidin-biotin-peroxidase complex.
-
Develop the signal with diaminobenzidine (DAB) and counterstain with hematoxylin.[4]
-
Dehydrate, clear, and mount the sections.
Phalloidin (B8060827) Staining for F-actin Cytoskeleton:
-
Grow and treat podocytes on coverslips as described in the in vitro protocol.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10 minutes.[4]
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[4]
-
Wash with PBS.
-
Incubate with fluorescently-labeled phalloidin (e.g., Phalloidin-TRITC) for 30-60 minutes at room temperature, protected from light.[4]
-
Wash with PBS and mount the coverslips on slides with an anti-fade mounting medium containing DAPI.
-
Visualize the actin cytoskeleton using fluorescence microscopy.
Visualizations
Caption: Proposed signaling pathway of this compound in ameliorating podocyte injury.
Caption: Experimental workflows for in vitro and in vivo studies of this compound.
References
- 1. Phalloidin staining [bio-protocol.org]
- 2. Accelerated protocol for the differentiation of podocytes from human pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Preparation of Human Kidney Progenitor Cultures and Their Differentiation into Podocytes | Semantic Scholar [semanticscholar.org]
- 4. Preparation of Human Kidney Progenitor Cultures and Their Differentiation into Podocytes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MC1568 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of MC1568, a selective class IIa histone deacetylase (HDAC) inhibitor. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective inhibitor of class IIa histone deacetylases (HDACs), particularly HDAC4 and HDAC5.[1][2][3] It displays no significant inhibition of class I HDACs.[2][4] Its mechanism of action involves interfering with various signaling pathways. For instance, it can arrest myogenesis by decreasing the expression of myocyte enhancer factor 2D (MEF2D) and stabilizing the HDAC4–HDAC3–MEF2D complex.[1][2][4] It has also been shown to suppress the expression of Interleukin-8 (IL-8) by inhibiting c-Jun binding to the IL-8 promoter.[1][5]
Q2: What is the recommended solvent for dissolving this compound?
A2: The most commonly recommended solvent for this compound is Dimethyl sulfoxide (B87167) (DMSO).[2][3][6][7] It is reported to be insoluble in water and ethanol.[8]
Q3: What is the optimal storage condition for this compound?
A3: For long-term storage, solid this compound powder should be stored at -20°C for up to three years or at 4°C for up to two years.[1] Stock solutions in solvent can be stored at -80°C for up to two years or at -20°C for one year.[1] It is highly recommended to prepare fresh solutions for immediate use and avoid repeated freeze-thaw cycles.[1][3] Do not store aqueous solutions for more than one day.[2][6]
Q4: What are the key physical and chemical properties of this compound?
A4: The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C17H15FN2O3 | [1][7] |
| Molecular Weight | 314.31 g/mol | [1][8] |
| CAS Number | 852475-26-4 | [1][7] |
| Appearance | Solid, Pink to red/orange powder | [1][9] |
| Purity | >96-98% (HPLC) | [3][7] |
Solubility Data
The solubility of this compound can vary based on the solvent and experimental conditions. The data below is compiled from various sources.
In Vitro Solubility
| Solvent | Concentration | Notes | Reference |
| DMSO | 18.5 mg/mL (58.86 mM) | Ultrasonic and warming may be needed. | [1][7] |
| DMSO | 22 mg/mL (69.99 mM) | Use fresh, non-hygroscopic DMSO. | [8] |
| DMSO | ≥10 mg/mL | - | [9] |
| DMSO | Up to 100 mM | - | [3][10] |
| DMF | 0.5 mg/mL | - | [11] |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL | - | [11] |
In Vivo Formulations
| Formulation Components | Final Concentration | Species | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not specified | General | [1] |
| 0.5% CMC | 5 mg/mL | Mice | [10] |
| 0.5% Tween 80 in water | Not specified | Rats | [12] |
Troubleshooting Guide
Q5: My this compound is not dissolving properly in DMSO. What should I do?
A5: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps. The quality of the DMSO is critical; moisture-absorbing or old DMSO can significantly reduce the solubility of this compound.[1][8]
Q6: I observed precipitation after diluting my DMSO stock solution into an aqueous buffer for an in vitro assay. How can I prevent this?
A6: this compound is insoluble in water.[8] When diluting a concentrated DMSO stock into aqueous media, the final DMSO concentration in your culture medium should be kept as low as possible (typically ≤0.1%) to avoid toxicity, but high enough to maintain solubility. If precipitation occurs upon dilution, try a serial dilution approach or consider using a surfactant like Tween-80 in your final buffer system, if compatible with your experimental setup.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (MW: 314.31)
-
Anhydrous, high-purity DMSO
Procedure:
-
Weigh out 1 mg of this compound powder.
-
Add 318.16 µL of fresh, anhydrous DMSO to the vial containing the this compound.[1]
-
Vortex the solution thoroughly.
-
If needed, gently warm the solution (e.g., in a 37°C water bath) and/or use a sonicator to aid dissolution until the solution is clear.[1]
-
Once dissolved, aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and moisture absorption.
-
Store aliquots at -20°C or -80°C for long-term stability.[1]
Protocol 2: Preparation of Working Solution for In Vivo Administration (Mouse Model)
This protocol is based on a formulation for achieving a soluble suspension for animal dosing.[1]
Materials:
-
This compound stock solution (e.g., 25 mg/mL in DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
To prepare a final dosing solution with a vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, add each solvent sequentially.[1]
-
For a 1 mL final volume, start with the required volume of your this compound DMSO stock to achieve the desired final concentration (e.g., for a 2.5 mg/mL final solution, use 100 µL of a 25 mg/mL DMSO stock).
-
Add 400 µL of PEG300 to the DMSO stock and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again until clear.
-
Add 450 µL of sterile saline to reach the final volume of 1 mL and mix thoroughly.
-
It is recommended to prepare this working solution fresh on the day of use.[1][3] If any precipitation or phase separation occurs, gentle heating and sonication can be used to help redissolve the compound.[1]
Signaling Pathways
This compound's function as an HDAC inhibitor places it at the intersection of several key cellular signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. MC 1568 | HDAC4 inhibitor | Hello Bio [hellobio.com]
- 4. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Class II-specific histone deacetylase inhibitors this compound and MC1575 suppress IL-8 expression in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. MC-1568 | 852475-26-4 | HDAC | MOLNOVA [molnova.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound = 97 HPLC 852475-26-4 [sigmaaldrich.com]
- 10. xcessbio.com [xcessbio.com]
- 11. caymanchem.com [caymanchem.com]
- 12. academic.oup.com [academic.oup.com]
Technical Support Center: MC1568 for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful use of MC1568 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vivo use?
A1: this compound is soluble in DMSO at concentrations up to 100 mM.[1] For in vivo administration, a stock solution in DMSO is typically prepared first and then diluted into a final vehicle formulation. It is recommended to keep the final concentration of DMSO in the working solution to a minimum, ideally below 2% (v/v), to reduce potential toxicity to the animals.[2][3]
Q2: What are suitable vehicle formulations for administering this compound to animals?
A2: Two common vehicle formulations for this compound for intraperitoneal (i.p.) or oral administration are:
-
A multi-component vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]
-
A simpler aqueous suspension: 0.5% Tween 80 in water.[5]
The choice of vehicle may depend on the required dose, administration route, and the specific animal model.
Q3: How should this compound be stored?
A3:
-
Solid form: Store at or below -20°C. It is stable for at least 12 months when stored as directed.[4]
-
DMSO stock solutions: Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months.[2][6] Avoid repeated freeze-thaw cycles.[2]
-
Aqueous working solutions: It is highly recommended to prepare these solutions fresh on the day of use. Do not store aqueous solutions for more than one day.[4]
Q4: What are the known administration routes and dosages for this compound in animal studies?
A4: this compound has been administered via intraperitoneal (i.p.) injection and oral gavage in various studies. Dosages can vary depending on the animal model and the research question. Reported dosages in rodents range from 0.5 mg/kg to 50 mg/kg.[7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in the final vehicle. | The solubility of this compound is limited in aqueous solutions. The concentration of the compound may be too high for the chosen vehicle. | If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[4] Consider preparing a suspension if a clear solution cannot be achieved. Ensure the working solution is prepared fresh before each use. |
| Adverse reactions in animals after injection. | The vehicle, particularly at high concentrations of DMSO, can cause local irritation or systemic toxicity.[3] | Reduce the percentage of DMSO in the final injection volume to less than 2%.[2] It is advisable to include a vehicle-only control group to assess any effects of the vehicle itself.[3] |
| Inconsistent experimental results. | Degradation of the compound due to improper storage or handling. Inaccurate dosing. | Prepare fresh working solutions daily.[4] Ensure the stock solution has not undergone multiple freeze-thaw cycles.[2] Carefully calculate and verify the dosage based on the animal's body weight. |
Quantitative Data Summary
| Parameter | Value | Source |
| Solubility in DMSO | Up to 100 mM | [1] |
| Reported In Vivo Dosages | 0.5 mg/kg (rat, i.p.) | [7] |
| 20 mg/kg (mouse, i.p.) | [8] | |
| 40 mg/kg (rat, i.p.) | [5] | |
| 50 mg/kg (mouse, oral gavage) | ||
| Storage (Solid) | ≤ -20°C for at least 12 months | [4] |
| Storage (DMSO Stock) | -20°C for up to 1 month; -80°C for up to 6 months | [2][6] |
| Storage (Aqueous Solution) | Prepare fresh; do not store for more than one day | [4] |
Experimental Protocols
Preparation of this compound Formulation for Intraperitoneal Injection (1 mg/mL)
This protocol is adapted from a commercially available formulation.[4]
Materials:
-
This compound powder
-
DMSO (sterile)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl, sterile)
Procedure:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final injection solution, add the components in the following order:
-
400 µL of PEG300
-
100 µL of the 10 mg/mL this compound stock solution in DMSO
-
-
Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix until uniform.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
If any precipitation is observed, use sonication to create a uniform suspension.
-
This formulation results in a 1 mg/mL suspended solution of this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Use the prepared solution on the same day.
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits Class IIa HDACs, stabilizing the repressive MEF2D-HDAC3/4 complex.
Caption: General experimental workflow for in vivo studies using this compound.
References
- 1. xcessbio.com [xcessbio.com]
- 2. hoelzel-biotech.com [hoelzel-biotech.com]
- 3. iacuc.wsu.edu [iacuc.wsu.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. manuals.plus [manuals.plus]
- 7. Peripheral administration of the Class-IIa HDAC inhibitor this compound partially protects against nigrostriatal neurodegeneration in the striatal 6-OHDA rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury - PMC [pmc.ncbi.nlm.nih.gov]
preventing MC1568 precipitation in cell culture media
Welcome to the technical support center for MC1568. This resource provides troubleshooting guidance and frequently asked questions to help you successfully use this compound in your cell culture experiments and avoid common issues such as precipitation.
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
This guide addresses the common issue of this compound precipitation in cell culture media. Follow these steps to identify the cause and resolve the problem.
Q1: I observed a precipitate in my cell culture medium after adding this compound. What are the possible causes?
A1: Precipitation of this compound in cell culture media is most likely due to its low aqueous solubility. Several factors can contribute to this issue:
-
High Final Concentration: The final concentration of this compound in your media may exceed its solubility limit.
-
Improper Dissolution of Stock Solution: The initial DMSO stock solution may not have been fully dissolved.
-
Incorrect Dilution Method: Adding the DMSO stock directly to a large volume of aqueous media without proper mixing can cause localized high concentrations and immediate precipitation.
-
Low Temperature of Media: Adding the compound to cold media can decrease its solubility.
-
Presence of Certain Media Components: High concentrations of salts or other components in the cell culture medium can sometimes affect the solubility of small molecules.
-
Extended Incubation: Over time, even at concentrations that are initially soluble, the compound may begin to precipitate out of solution.
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (B87167) (DMSO)[1]
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation of moisture.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.[1]
-
Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. If necessary, gentle warming in a 37°C water bath or brief sonication can aid dissolution.[2]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[1]
-
Protocol 2: Diluting this compound into Cell Culture Media
-
Materials:
-
Prepared this compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes for intermediate dilution (if necessary)
-
-
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Gently vortex the stock solution to ensure it is fully dissolved before use.
-
Recommended Method (Serial Dilution): a. It is best practice to perform an intermediate dilution step. For example, add a small volume of your concentrated stock to a larger volume of pre-warmed media (e.g., 1:10 or 1:100 dilution) and mix well. b. Add the intermediately diluted this compound solution to your final volume of cell culture medium.
-
Alternative Method (Direct Dilution): a. While vortexing or swirling the pre-warmed cell culture medium, add the required volume of the this compound DMSO stock solution dropwise and slowly. This helps to rapidly disperse the compound and prevent localized high concentrations that can lead to precipitation.
-
Ensure the final concentration of DMSO in the cell culture medium is non-toxic to your cells (typically ≤ 0.5%).
-
Immediately after adding the compound, gently swirl the flask or plate to ensure uniform distribution.
-
Use the media containing this compound promptly after preparation. Do not store aqueous solutions of this compound for more than one day.[3]
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Molar Concentration (Approx.) | Notes |
| DMSO | 22 mg/mL[1] | ~70 mM | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[1] |
| DMSO | 13 mg/mL[1] | ~41 mM | - |
| Water | Insoluble[1] | - | - |
| Ethanol | Insoluble[1] | - | - |
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The recommended solvent is high-purity, anhydrous dimethyl sulfoxide (DMSO). This compound is readily soluble in DMSO but is insoluble in water and ethanol.[1]
Q3: What is the maximum recommended final concentration of this compound in cell culture?
A3: While the optimal concentration is cell-type and experiment-dependent, most in vitro studies use this compound in the range of 1-10 µM.[4][5] It is crucial to perform a dose-response curve to determine the effective and non-toxic concentration for your specific cell line. If you observe precipitation at your desired concentration, consider lowering it.
Q4: Can I store cell culture media containing this compound?
A4: It is strongly advised not to store cell culture media containing this compound. Aqueous solutions of this compound are not stable, and the compound may precipitate over time. Prepare fresh media with this compound for each experiment and use it immediately.[3]
Q5: What is the maximum concentration of DMSO my cells can tolerate?
A5: Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxicity. However, it is best to keep the final DMSO concentration as low as possible, ideally below 0.1%. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q6: I've followed all the steps, but I still see a slight haze in the media. What should I do?
A6: A slight haze may indicate the formation of very fine microprecipitates. This can sometimes occur even at concentrations below the theoretical solubility limit.
-
First, ensure the haze is not due to bacterial or fungal contamination.
-
Try preparing a fresh, more dilute stock solution in DMSO and repeat the dilution into your media.
-
Consider using a serum-containing medium for the initial treatment if your experimental design allows, as serum proteins can sometimes help to stabilize hydrophobic compounds.
-
If the problem persists, it may be necessary to work at a lower final concentration of this compound.
References
Technical Support Center: Optimizing MC1568 Dosage for Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MC1568 in animal models. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate successful and reproducible research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of class IIa histone deacetylases (HDACs), which includes HDAC4, HDAC5, HDAC7, and HDAC9.[1][2] These enzymes play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting class IIa HDACs, this compound is thought to modulate gene expression, influencing various cellular processes such as cell differentiation, proliferation, and apoptosis.[3][4]
Q2: What are the reported therapeutic applications of this compound in animal models?
This compound has been investigated in various animal models for its therapeutic potential in a range of diseases. Notably, it has shown promise in models of:
-
Kidney Disease: Ameliorating podocyte injury and proteinuria in models of nephrotic syndrome and reducing renal fibrosis.[4][5][6][7]
-
Neurodegenerative Diseases: Providing partial protection against neurodegeneration in a rat model of Parkinson's disease.[8][9]
-
Cancer: Suppressing tumor growth and proliferation in certain cancer models.[10]
Q3: How should I prepare this compound for in vivo administration?
This compound is soluble in DMSO.[2] For in vivo experiments, a common approach is to first dissolve the compound in a minimal amount of DMSO and then dilute it with other vehicles to create a stable suspension suitable for injection. It is recommended to prepare fresh solutions for each use.[10]
Q4: What is the recommended storage and stability of this compound?
For long-term storage, solid this compound should be kept at -20°C.[2] Stock solutions in DMSO can also be stored at -20°C. It is advisable to prepare working solutions fresh on the day of the experiment to ensure stability and avoid degradation.[10]
Dosage and Administration Data
The following tables summarize reported dosages of this compound used in various animal models. It is crucial to note that the optimal dosage can vary depending on the specific animal model, disease indication, and experimental endpoint. Therefore, it is recommended to perform dose-response studies to determine the most effective and well-tolerated dose for your specific application.
Table 1: this compound Dosage in Mouse Models
| Disease Model | Mouse Strain | Dosage | Administration Route | Vehicle | Key Findings | Reference |
| Adriamycin-induced nephropathy | C57BL/6N | 20 mg/kg/day | Intraperitoneal (i.p.) | Not specified | Ameliorated proteinuria and podocyte injury | [5][7] |
| Unilateral Ureteral Obstruction (UUO) | Not specified | 40 mg/kg/day | Intraperitoneal (i.p.) | DMSO | Reduced renal fibrosis | [6] |
| Folic acid-induced acute kidney injury | C57/BL | Not specified | Not specified | Not specified | Suppressed renal tubular cell apoptosis and enhanced autophagy | [11] |
Table 2: this compound Dosage in Rat Models
| Disease Model | Rat Strain | Dosage | Administration Route | Vehicle | Key Findings | Reference |
| 6-OHDA model of Parkinson's disease | Not specified | 0.5 mg/kg/day | Intraperitoneal (i.p.) | Not specified | Reduced forelimb akinesia and partially protected dopaminergic neurons | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
This protocol describes a common method for preparing a suspended solution of this compound for intraperitoneal or oral administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure the powder is completely dissolved. Gentle warming or brief sonication can aid dissolution.[10]
-
Prepare the vehicle mixture: In a separate sterile tube, prepare the vehicle by mixing the components in the desired ratio. A commonly used vehicle formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[10]
-
Formulate the final suspension: Add the required volume of the this compound stock solution to the vehicle mixture to achieve the desired final concentration. For example, to prepare a 1 mg/mL solution, add 100 µL of a 10 mg/mL stock to 900 µL of the vehicle.
-
Ensure homogeneity: Vortex the final suspension thoroughly to ensure it is well-mixed. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[10]
-
Administration: The prepared suspension can be used for oral or intraperitoneal injections. It is recommended to use the freshly prepared solution on the same day.[10]
Protocol 2: In Vivo Administration of this compound in a Mouse Model of Kidney Disease
This protocol outlines a general procedure for administering this compound to mice in a model of adriamycin-induced nephropathy.
Animal Model:
-
8-week-old male C57BL/6N mice.[5]
-
Induce kidney injury by a single tail vein injection of adriamycin (20 mg/kg).[5]
Treatment Protocol:
-
Treatment initiation: Begin this compound treatment one week after the adriamycin injection.[5]
-
Dosage and administration: Administer this compound at a dose of 20 mg/kg daily via intraperitoneal injection for three consecutive weeks.[5]
-
Control group: The control group should receive daily intraperitoneal injections of the vehicle solution without this compound.
-
Monitoring: Monitor the animals regularly for signs of distress, body weight changes, and proteinuria.
-
Endpoint analysis: At the end of the treatment period, sacrifice the animals and collect kidney tissues for histological and molecular analysis.[5]
Troubleshooting Guide
Issue 1: Inconsistent or lack of expected therapeutic effect.
-
Possible Cause 1: Suboptimal Dosage. The dosage used may be too low for the specific animal model or disease severity.
-
Solution: Perform a dose-response study to determine the optimal dosage. Start with the reported effective doses and test a range of concentrations.
-
-
Possible Cause 2: Poor Bioavailability. The formulation or administration route may not be optimal, leading to poor absorption and distribution of the compound.
-
Solution: Ensure the this compound solution is properly prepared and homogenous before each administration. Consider alternative vehicle formulations or administration routes if poor bioavailability is suspected.
-
-
Possible Cause 3: Compound Instability. this compound may degrade if not stored or handled properly.
-
Solution: Always use freshly prepared solutions. Store the solid compound and stock solutions at -20°C and protect from light.
-
-
Possible Cause 4: Off-Target Effects or Conflicting Mechanism. Some studies have questioned the selectivity and primary mechanism of action of this compound, suggesting its effects might be due to off-target activities.[12] One study reported that this compound failed to inhibit class IIa HDAC catalytic activity in their in vitro assays.[13] Another study identified MBLAC2 as a frequent off-target of hydroxamate-containing HDAC inhibitors.[12]
-
Solution: Be aware of the potential for off-target effects. Include appropriate controls to dissect the specific molecular pathways being affected in your model. Consider using other, structurally distinct class IIa HDAC inhibitors to confirm that the observed phenotype is due to the inhibition of this enzyme class.
-
Issue 2: Observed Toxicity or Adverse Effects in Animals.
-
Possible Cause 1: High Dosage. The administered dose may be in the toxic range for the specific animal strain or model.
-
Solution: Reduce the dosage and perform a toxicity study to determine the maximum tolerated dose (MTD).
-
-
Possible Cause 2: Vehicle Toxicity. The vehicle used for administration, particularly at high concentrations of DMSO, can cause local irritation or systemic toxicity.
-
Solution: Minimize the concentration of DMSO in the final formulation. If possible, use alternative, less toxic solubilizing agents. Always include a vehicle-only control group to assess the effects of the vehicle itself.
-
-
Possible Cause 3: Off-Target Toxicity. As with any pharmacological inhibitor, off-target effects can contribute to toxicity.
-
Solution: Carefully monitor animals for any signs of toxicity. If adverse effects are observed, consider reducing the dose or frequency of administration.
-
Visualizing Key Concepts
To aid in understanding the experimental workflow and the proposed mechanism of action of this compound, the following diagrams are provided.
Caption: Experimental workflow for using this compound in animal models.
Caption: Proposed mechanism of action of this compound.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. xcessbio.com [xcessbio.com]
- 3. benchchem.com [benchchem.com]
- 4. Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of class IIa histone deacetylases alleviates renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury [frontiersin.org]
- 8. Peripheral administration of the Class-IIa HDAC inhibitor this compound partially protects against nigrostriatal neurodegeneration in the striatal 6-OHDA rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DSpace [cora.ucc.ie]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Class IIa histone deacetylase inhibition ameliorates acute kidney injury by suppressing renal tubular cell apoptosis and enhancing autophagy and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Off-Target Effects of MC1568
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using MC1568. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: I am not observing the expected phenotype after treating my cells with this compound. What could be the reason?
A1: Several factors could contribute to the lack of an expected phenotype:
-
Cell Line Specificity: The effects of this compound can be highly cell-type dependent. The expression levels of Class IIa HDACs and their interacting partners can vary significantly between different cell lines.
-
Compound Activity and Stability: Ensure that your this compound stock solution is properly prepared, stored, and has not degraded. It is recommended to prepare fresh dilutions for each experiment and store stock solutions at -20°C or below for long-term stability. Aqueous solutions should not be stored for more than a day.[1]
-
Incorrect Concentration: The effective concentration of this compound can vary. A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and experimental endpoint. Typical concentrations used in cell culture range from 1-10 µM.[2]
-
Contradictory Mechanism of Action: It is important to be aware that while this compound is widely described as a Class IIa HDAC inhibitor, some studies have questioned its direct enzymatic inhibitory activity against this class.[3][4] The observed biological effects might stem from off-target activities or a non-enzymatic mechanism, such as stabilizing protein complexes like the HDAC4–HDAC3–MEF2D complex.[1][5][6]
-
Experimental Timepoint: The timing of your endpoint measurement is critical. Perform a time-course experiment to identify the optimal duration of treatment to observe the desired effect.
Q2: My cells are showing an unexpected or paradoxical effect after this compound treatment. Why is this happening?
A2: Unexpected or paradoxical effects are a known characteristic of this compound and can be attributed to its complex and debated mechanism of action:
-
Off-Target Effects: this compound may interact with proteins other than Class IIa HDACs. For instance, some hydroxamic acid-based HDAC inhibitors have been shown to target metallo-β-lactamase domain containing protein 2 (MBLAC2).[4] Additionally, one study reported this compound inhibiting HDAC6 and HDAC8 activity.[7]
-
Stabilization of Repressive Complexes: Instead of solely inhibiting enzymatic activity, this compound has been shown to stabilize repressive protein complexes. For example, it can stabilize the HDAC4–HDAC3–MEF2D complex, leading to the repression of myocyte enhancer factor 2 (MEF2)-mediated transcription and arresting myogenesis, which is contrary to the expected outcome of inhibiting a repressor.[1][5][6]
-
Tissue-Selective Activity: In vivo studies have demonstrated that this compound can exhibit tissue-selective inhibition of HDACs. For example, it has been shown to inhibit HDAC4 and HDAC5 in skeletal muscle and heart without affecting HDAC3 activity in those tissues.[5][6][8]
Q3: I am observing high levels of cytotoxicity with this compound. What steps can I take to mitigate this?
A3: High cytotoxicity can be a concern with many small molecule inhibitors. Here are some troubleshooting steps:
-
Perform a Dose-Response Analysis: It is critical to determine the cytotoxic concentration (CC50) of this compound in your specific cell line. This will help you identify a therapeutic window where you can observe the desired biological effect without inducing excessive cell death.
-
Reduce Serum Concentration: Components in the cell culture serum can sometimes interact with the compound. Try reducing the serum concentration in your media, but ensure it is still sufficient for cell viability.
-
Check for Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) in the cell culture media is not exceeding a non-toxic level (typically below 0.1-0.5%).
-
Consider Shorter Treatment Durations: A time-course experiment can help determine if a shorter exposure to this compound is sufficient to achieve the desired effect while minimizing toxicity.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations and selectivity of this compound. Note the conflicting data regarding its activity against Class IIa HDACs.
| Target | IC50 | Selectivity | Reference |
| Maize Class II HDAC (HD2) | 22 µM | - | [9] |
| Maize HD1-A | 100 nM | 34-fold vs. HD1-B | [9] |
| Class I HDACs | No inhibition | >170-fold vs. Class IIa | [2] |
| HDAC4 | Inhibited (in cell lysates) | - | [9] |
| Class IIa HDACs | No direct enzymatic inhibition | - | [3][4] |
| HDAC6 | Inhibited | - | [7][9] |
| HDAC8 | Inhibited | - | [7] |
Experimental Protocols
Protocol 1: General Cell-Based Assay for Assessing this compound Activity
This protocol provides a general workflow to assess the cellular activity of this compound by measuring the acetylation of a known HDAC substrate, such as tubulin (a substrate of HDAC6).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetylated-α-tubulin, anti-α-tubulin, anti-HDAC class-specific antibodies)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will allow for logarithmic growth during the experiment.
-
This compound Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Western Blotting:
-
Prepare protein samples with loading buffer and denature by heating.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities to determine the change in protein acetylation relative to the total protein and vehicle control.
Protocol 2: In Vivo Administration of this compound in Mice
This protocol is a general guideline based on published studies for the intraperitoneal administration of this compound in mice.[10]
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile syringes and needles
Procedure:
-
Preparation of Formulation:
-
Prepare a stock solution of this compound in DMSO.
-
To prepare the final injection solution, add the solvents sequentially: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline (volume/volume).[5]
-
Ensure the final solution is well-mixed. If precipitation occurs, gentle heating and/or sonication may be used to aid dissolution. It is recommended to prepare this working solution fresh on the day of use.[5]
-
-
Dosing:
-
Monitoring:
-
Monitor the animals for any adverse effects, such as weight loss or behavioral changes.
-
-
Tissue Collection and Analysis:
-
At the end of the experiment, tissues can be collected for downstream analysis, such as Western blotting to assess protein acetylation levels or immunohistochemistry.
-
Visualizations
Signaling Pathway: this compound's Effect on Myogenesis
Caption: this compound stabilizes the repressive HDAC4-HDAC3-MEF2D complex, inhibiting myogenesis.
Experimental Workflow: Troubleshooting Unexpected Results
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Promiscuous Actions of Small Molecule Inhibitors of the Protein Kinase D-Class IIa HDAC Axis in Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MC 1568 | Class II HDACs | Tocris Bioscience [tocris.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury - PMC [pmc.ncbi.nlm.nih.gov]
dealing with MC1568 instability in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for working with MC1568, a selective class IIa histone deacetylase (HDAC) inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of this compound in solution, ensuring the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have precipitated after dilution in aqueous buffer or cell culture medium. What could be the cause and how can I prevent this?
A1: Precipitation of this compound upon dilution in aqueous solutions is a common issue primarily due to its low water solubility. This compound is soluble in DMSO, but its solubility dramatically decreases in aqueous environments like phosphate-buffered saline (PBS) or cell culture media.
Troubleshooting Steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is kept to a minimum, typically below 0.5%, to avoid solvent-induced toxicity and to reduce the likelihood of your compound precipitating.
-
Pre-warming Medium: Pre-warming the aqueous buffer or cell culture medium to 37°C before adding the this compound DMSO stock solution can sometimes help improve solubility.
-
Rapid Mixing: Add the this compound stock solution to the aqueous medium dropwise while vortexing or swirling to ensure rapid and uniform dispersion. This prevents localized high concentrations that can lead to immediate precipitation.
-
Sonication: If precipitation persists, gentle sonication in a water bath for a short period can help to redissolve the compound. However, be cautious as excessive sonication can potentially degrade the compound.
-
Visual Inspection: Always visually inspect your final working solution for any signs of precipitation before adding it to your cells or assay.
Q2: I am observing a loss of this compound activity in my experiments, especially during long incubation times. What could be the reason for this instability?
A2: The loss of this compound activity over time is often attributed to its chemical instability in aqueous solutions, primarily due to the hydrolysis of its hydroxamic acid functional group. This group is essential for its HDAC inhibitory activity.
Factors Affecting Stability:
-
Hydrolysis: The hydroxamic acid moiety is susceptible to hydrolysis, which converts it to a carboxylic acid. This conversion renders the molecule inactive as an HDAC inhibitor. The rate of hydrolysis is influenced by pH, temperature, and the presence of certain enzymes.
-
pH of the Medium: The stability of hydroxamic acids is pH-dependent. Both acidic and basic conditions can accelerate hydrolysis. Cell culture media are typically buffered around pH 7.4, but local pH changes in the culture can occur.
-
Enzymatic Degradation: If working with cell lysates or in the presence of serum, esterases and other enzymes can contribute to the degradation of this compound.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing of DMSO stock solutions can introduce moisture, which can lead to the degradation of the compound over time.
To mitigate these issues, it is recommended to prepare fresh working solutions of this compound for each experiment and to minimize the duration of long incubations where possible. For long-term experiments, consider replenishing the compound at intermediate time points.
Q3: How should I prepare and store my this compound stock solutions to ensure maximum stability and longevity?
A3: Proper preparation and storage of stock solutions are critical for maintaining the integrity of this compound.
Best Practices for Stock Solutions:
-
Solvent: Use anhydrous, high-purity DMSO to prepare your initial high-concentration stock solution (e.g., 10 mM).
-
Aliquoting: Immediately after preparation, aliquot the stock solution into small, single-use volumes in tightly sealed vials. This will prevent contamination and minimize the number of freeze-thaw cycles.
-
Storage Temperature: Store the DMSO aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to one year).
-
Protection from Light: While not explicitly stated for this compound, it is good practice to protect stock solutions of organic compounds from light by storing them in amber vials or in the dark.
-
Aqueous Solutions: Do not store this compound in aqueous solutions. Aqueous working solutions should be prepared fresh for each experiment and used immediately.[1]
Data Presentation
The following tables summarize the key stability and solubility data for this compound. Please note that the half-life data is illustrative and based on the known instability of hydroxamic acids; it is strongly recommended to determine the stability of this compound under your specific experimental conditions.
Table 1: Solubility and Storage Recommendations for this compound
| Parameter | Details | Reference |
| Chemical Formula | C₁₇H₁₅FN₂O₃ | [2] |
| Molecular Weight | 314.31 g/mol | [2] |
| Appearance | Pink to red solid | [2] |
| Recommended Solvent | DMSO | [1] |
| Solubility in DMSO | ≥ 10 mg/mL | Vendor Datasheets |
| Water Solubility | Insoluble | [1] |
| Stock Solution Storage | -20°C (short-term) or -80°C (long-term) in DMSO | [1] |
| Working Solution | Prepare fresh in aqueous buffer/medium for immediate use | [1] |
Table 2: Illustrative pH-Dependent Stability of this compound in Aqueous Buffer at 37°C
| pH | Half-life (t½) (hours) | Degradation Rate Constant (k) (h⁻¹) |
| 5.0 | ~12 | ~0.058 |
| 7.4 | ~8 | ~0.087 |
| 8.5 | ~4 | ~0.173 |
Note: This data is illustrative and intended to demonstrate the expected trend of hydroxamic acid instability. Actual values should be determined experimentally.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium using HPLC
This protocol provides a framework for quantitatively assessing the stability of this compound in a chosen cell culture medium over time.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (HPLC grade)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Incubator at 37°C with 5% CO₂
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare the working solution: Dilute the this compound stock solution in pre-warmed (37°C) cell culture medium to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1%.
-
Time Zero (T=0) Sample: Immediately after preparation, take a 100 µL aliquot of the working solution. Add 100 µL of acetonitrile to precipitate proteins and stop degradation. Vortex and centrifuge at 10,000 x g for 10 minutes. Collect the supernatant for HPLC analysis.
-
Incubation: Place the remaining working solution in an incubator at 37°C with 5% CO₂.
-
Time-Course Sampling: At various time points (e.g., 1, 2, 4, 8, 24 hours), collect 100 µL aliquots and process them as described in step 3.
-
HPLC Analysis:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate this compound from its degradation products (e.g., 5-95% B over 15 minutes).
-
Flow Rate: 1 mL/min
-
Detection Wavelength: Monitor at the λmax of this compound.
-
Injection Volume: 20 µL
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of this compound remaining versus time to determine the stability profile and calculate the half-life.
-
Visualizations
Signaling Pathway of this compound Action
References
Technical Support Center: Interpreting Unexpected Results with MC1568
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when working with the histone deacetylase (HDAC) inhibitor, MC1568.
FAQs
Q1: We are not observing the expected phenotype after treating our cells with this compound. What could be the issue?
A1: A lack of an expected phenotype when using this compound can stem from several factors. It is crucial to consider that the cellular response to HDAC inhibitors is highly context-dependent.[1] Potential reasons for a lack of effect include:
-
Compound Stability and Activity: Ensure that the this compound is properly stored, has not degraded, and that fresh solutions are prepared for each experiment.[1]
-
Concentration: The concentration of this compound may be too low for your specific cell line or experimental system. A dose-response experiment is recommended to determine the optimal concentration.[1]
-
Cell Line Resistance: Your chosen cell line may possess intrinsic or acquired resistance to this compound.[1]
-
Timepoint: The experimental time course may not be optimal for observing the desired effect. Consider performing a time-course experiment.[1]
-
Contested In Vitro Activity: It is important to be aware that some studies have reported that commercially available this compound does not inhibit class IIa HDAC catalytic activity in in-vitro enzymatic assays.[2] The observed biological effects in such cases may be due to off-target activities.[2]
Q2: We are observing a paradoxical effect where this compound is inhibiting a process it was expected to promote. Is this a known phenomenon?
A2: Yes, paradoxical effects with this compound have been documented, most notably in the context of myogenesis (muscle cell differentiation). While inhibition of class IIa HDACs would be expected to promote myogenesis, this compound has been shown to block this process.[2][3] This is reportedly due to the stabilization of an inhibitory complex involving HDAC3, HDAC4, and MEF2D, which ultimately represses the transcription of myogenic genes.[3] This highlights that the effects of this compound can be complex and may not always align with simple predictions based on its classification as a class IIa HDAC inhibitor.
Q3: Could our unexpected results be due to off-target effects of this compound?
A3: It is highly plausible that unexpected results are due to off-target effects. Some studies suggest that the anti-myogenic properties of this compound are a result of off-target actions rather than direct inhibition of class IIa HDAC catalytic activity.[2] Additionally, this compound has been reported to inhibit other HDAC isoforms, such as HDAC6 and HDAC8, and to influence processes like Hsp90 acetylation.[4] When interpreting your data, it is crucial to consider these potential alternative mechanisms of action.
Q4: We are seeing higher than expected cytotoxicity with this compound. What are the likely causes?
A4: Excessive cytotoxicity can occur for a couple of reasons:
-
High Concentration: The concentration of this compound you are using may be in a toxic range for your particular cell line. A dose-response curve is essential to identify a therapeutic window where you can observe the desired biological effect without significant cell death.[1]
-
Cell Line Sensitivity: Your cell line may be particularly sensitive to the inhibition of the specific HDAC isoforms targeted by this compound or to its off-target effects.[1]
Troubleshooting Guides
Issue 1: Lack of Expected Histone Hyperacetylation
If you are not observing the expected increase in histone acetylation after this compound treatment, consider the following troubleshooting steps.
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Instability | Prepare fresh this compound solutions for each experiment. Ensure proper storage conditions as per the manufacturer's instructions. | This compound, like many small molecules, can degrade over time, leading to a loss of activity.[1] |
| Incorrect Dosage | Perform a dose-response experiment to determine the optimal concentration for your cell line. | The effective concentration of this compound can vary significantly between different cell types.[1] |
| Assay Issues | Verify the functionality of your antibodies and reagents for Western blotting. Include positive and negative controls. | Problems with the assay itself, such as a faulty antibody, can lead to a false negative result.[1] |
| Paradoxical Effects | Be aware that in some contexts, this compound has been reported to paradoxically inhibit the acetylation of certain non-histone proteins like MEF2D.[3] | The mechanism of this compound can be complex and may not always lead to a general increase in acetylation of all substrates. |
Issue 2: Unexpected Phenotype (e.g., Inhibition of Differentiation)
This guide addresses the scenario where this compound produces a phenotype contrary to what is expected from a class IIa HDAC inhibitor.
| Potential Cause | Troubleshooting Step | Rationale |
| Off-Target Effects | Review the literature for known off-target effects of this compound. Consider if these could explain your observed phenotype. | The observed effect may be independent of class IIa HDAC inhibition.[2] |
| Complex Formation | Investigate whether this compound is affecting the formation or stability of protein complexes in your system. | This compound has been shown to stabilize inhibitory protein complexes, which can override the expected outcome of HDAC inhibition.[3] |
| Cell-Type Specificity | Consider that the response to this compound can be highly dependent on the specific cellular context and signaling pathways active in your cell line. | Different cell types have unique molecular landscapes that can lead to varied responses to the same inhibitor.[1] |
Experimental Protocols
Western Blot for Acetylated Proteins
This protocol can be used to assess the effect of this compound on the acetylation status of target proteins, such as histones or tubulin.
-
Cell Treatment: Plate and culture your cells to the desired confluency. Treat the cells with a range of this compound concentrations for a predetermined amount of time. Include a vehicle-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and HDAC inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the acetylated protein of interest (e.g., acetylated-Histone H3 or acetylated-tubulin) overnight at 4°C.[1]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[1]
-
Normalization: Strip the membrane and re-probe with an antibody against the total protein or a loading control (e.g., total Histone H3 or GAPDH) to ensure equal loading.[1]
Visualizations
Caption: A logical workflow for troubleshooting unexpected results with this compound.
Caption: The paradoxical signaling pathway of this compound in myogenesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Promiscuous Actions of Small Molecule Inhibitors of the Protein Kinase D-Class IIa HDAC Axis in Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
controlling for MC1568 toxicity in cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the class IIa histone deacetylase (HDAC) inhibitor, MC1568.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective inhibitor of class IIa histone deacetylases (HDACs), which include HDAC4, HDAC5, HDAC7, and HDAC9.[1][2] Its primary mechanism involves arresting myogenesis by decreasing the expression of myocyte enhancer factor 2D (MEF2D), stabilizing the HDAC4–HDAC3–MEF2D complex, and inhibiting differentiation-induced MEF2D acetylation.[1][3][4] It also interferes with retinoic acid receptor (RAR) and peroxisome proliferator-activated receptor-gamma (PPARγ) signaling pathways.[1][3]
Q2: What is the recommended starting concentration for this compound in cell culture?
The optimal concentration of this compound is highly cell-line dependent and should be determined empirically. However, published studies provide a starting point. For example, in SH-SY5Y neuroblastoma cells, concentrations between 3 µM and 7.5 µM have been used to counteract toxicity induced by other compounds.[5] In 3T3-L1 cells, a concentration of around 10 µM has been used.[6] A dose-response experiment (e.g., using an MTT assay) is crucial to determine the optimal, non-toxic working concentration for your specific cell line and experimental conditions.
Q3: How should I dissolve and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[6] For in vivo studies, further dilutions can be made in carriers like a mixture of PEG300, Tween-80, and saline, or corn oil.[6] Store the solid compound at or below -20°C, where it is stable for at least 12 months.[1][2] Aqueous solutions should not be stored for more than one day.[1][2]
Q4: Are there known off-target effects for this compound?
Yes, researchers should be aware of potential off-target effects. Some studies suggest that the anti-myogenic activity of this compound may be due to off-target actions, as it failed to inhibit class IIa HDAC catalytic activity in some in vitro assays.[7] Additionally, like other HDAC inhibitors, this compound may have effects that are independent of its primary target.[7] It is advisable to include appropriate controls to account for these potential off-target effects.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell culture experiments.
Problem 1: High Cell Toxicity or Unexpected Cell Death
| Possible Cause | Troubleshooting Steps |
| Concentration too high: The concentration of this compound may be above the toxic threshold for your specific cell line. | 1. Perform a dose-response curve: Use a cell viability assay (e.g., MTT or CCK-8) to determine the IC50 value for cytotoxicity in your cell line. 2. Titrate down the concentration: Test a range of lower concentrations to find the optimal balance between efficacy and toxicity. 3. Reduce incubation time: Assess if a shorter exposure to this compound can achieve the desired effect with less toxicity. |
| Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. | 1. Calculate final solvent concentration: Ensure the final DMSO concentration is typically below 0.1% (v/v). 2. Include a vehicle control: Always treat a set of cells with the same concentration of the solvent used to dissolve this compound to assess its specific effect. |
| Cell line sensitivity: Different cell lines exhibit varying sensitivities to HDAC inhibitors. | 1. Consult literature: Review publications that have used this compound in your cell line or similar cell types to gauge expected sensitivity. 2. Test on multiple cell lines: If possible, compare the effects of this compound on different cell lines to understand its toxicity profile. |
| Off-target effects: The observed toxicity may be due to the inhibition of other cellular targets. | 1. Use a structurally different class IIa HDAC inhibitor: Compare the effects of this compound with another selective class IIa HDAC inhibitor to see if the phenotype is consistent. 2. Perform rescue experiments: If a specific off-target is suspected, attempt to rescue the phenotype by manipulating that target. |
Problem 2: Inconsistent or No Observable Effect
| Possible Cause | Troubleshooting Steps |
| Concentration too low: The concentration of this compound may be insufficient to inhibit class IIa HDACs effectively in your experimental system. | 1. Titrate up the concentration: Based on your initial dose-response, test higher concentrations of this compound. 2. Increase incubation time: Some cellular effects may require longer exposure to the inhibitor. |
| Compound instability: this compound may have degraded due to improper storage or handling. | 1. Prepare fresh stock solutions: Always use freshly prepared stock solutions of this compound. 2. Follow storage recommendations: Store the solid compound and stock solutions as recommended by the manufacturer. Do not store aqueous solutions for more than a day.[1][2] |
| Cellular context: The signaling pathways affected by this compound may not be active or relevant in your chosen cell line or experimental conditions. | 1. Confirm target expression: Verify that your cell line expresses the target class IIa HDACs (HDAC4, 5, 7, 9). 2. Modulate the pathway: If this compound's effect is dependent on a specific signaling pathway, ensure that pathway is active in your cells. |
| Assay sensitivity: The assay used to measure the effect may not be sensitive enough to detect subtle changes. | 1. Use a more sensitive assay: For example, if a proliferation assay shows no effect, consider a more direct measure of HDAC inhibition, such as a Western blot for acetylated histones or other known substrates. 2. Optimize assay conditions: Ensure your assay is properly optimized and includes appropriate positive and negative controls. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various sources.
Table 1: IC50 Values and Effective Concentrations of this compound
| Target/Assay | Cell Line/System | IC50 / Effective Concentration | Reference |
| Class II HDAC (Maize HD2) | In vitro | 22.0 µM | [6] |
| Class IIa HDAC Selectivity | In vitro | >170-fold selective over class I HDACs | [8] |
| Neuroprotection | SH-SY5Y cells | 3 µM | [5] |
| Inhibition of adipogenesis | 3T3-L1 cells | ~10 µM | [6] |
| Amelioration of podocyte injury | Human podocytes | 10 µM | [9][10] |
| Partial protection against 6-OHDA-induced cell death | SH-SY5Y cells and cultured DA neurons | Not specified | [11] |
Note: IC50 values can vary significantly between different cell lines and experimental conditions.[12][13] It is highly recommended to determine the IC50 for your specific system.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is a standard method to assess cell viability and determine the cytotoxic effects of this compound.
Materials:
-
96-well plates
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at a wavelength of 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC50 value.
Apoptosis Detection using Annexin V Staining
This protocol allows for the detection of early and late apoptotic cells following treatment with this compound.
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound for the specified time. Include untreated and positive controls.
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[15]
-
Annexin V Staining: Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.[16]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15]
-
PI Staining: Add 5 µL of Propidium Iodide to the cell suspension.[16]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[15] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is used to determine the effect of this compound on cell cycle progression.
Materials:
-
Cells of interest
-
This compound
-
Cold 70% ethanol (B145695)
-
PBS
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired duration.
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate on ice for at least two hours or overnight at -20°C.[17][18]
-
Washing: Wash the fixed cells with PBS to remove the ethanol.[17]
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[17]
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: this compound signaling pathway in myogenesis.
Caption: Experimental workflow for troubleshooting this compound toxicity.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. amsbio.com [amsbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Lysine deacetylase inhibitors have low selectivity in cells and exhibit predominantly off‐target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury [frontiersin.org]
- 11. Peripheral administration of the Class-IIa HDAC inhibitor this compound partially protects against nigrostriatal neurodegeneration in the striatal 6-OHDA rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 15. immunostep.com [immunostep.com]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 18. cancer.wisc.edu [cancer.wisc.edu]
adjusting MC1568 incubation time for optimal results
Welcome to the technical support center for MC1568. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments by adjusting the this compound incubation time.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time and concentration for this compound?
There is no single universal starting point, as the optimal incubation time and concentration of this compound are highly dependent on the cell type, experimental endpoint, and biological context. For example, observing early biochemical events like histone acetylation may require shorter incubation times (e.g., 4-24 hours), while studying downstream phenotypic changes like differentiation or apoptosis may necessitate longer periods (e.g., 24 hours to 8 days).[1][2]
We recommend starting with parameters reported in studies using similar cell lines or investigating related biological processes. A summary of conditions from published literature is provided below.
Table 1: Summary of this compound Incubation Times and Concentrations from Published Studies
| Cell Type | Experimental Context | Concentration | Incubation Time |
|---|---|---|---|
| C2C12 (myoblasts) | Myogenesis Arrest | 5 µM | Not specified |
| Melanoma Cells | IL-8 Inhibition | Not specified | 24h pre-treatment, then 6h with PMA |
| 3T3-L1 (preadipocytes) | Adipogenesis Attenuation | Not specified | 8 days |
| Human Podocytes | Attenuation of ADR-induced injury | 10 µM | 2h pre-treatment before ADR |
| SH-SY5Y (neuroblastoma) | Protection from Thimerosal | 1–5 µM | 2h pre-treatment, then 24h with Thimerosal |
| SH-SY5Y (neuroblastoma) | Histone Acetylation | 5 µM | 4 and 24 hours |
| INS-1 (rat β-cells) | Rescue from Hdac7 overexpression | Not specified | Started 24h post-transfection |
Q2: My cells are showing high levels of toxicity after this compound treatment. Could the incubation time be the cause?
Yes, excessive incubation time, often in combination with a high concentration, is a common cause of cytotoxicity. This compound, like many small molecule inhibitors, can have off-target effects or induce cellular stress over prolonged periods.
Troubleshooting Steps:
-
Reduce Incubation Time: Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) using your current concentration to see if toxicity is reduced at earlier time points.
-
Reduce Concentration: Perform a dose-response experiment with a fixed, shorter incubation time to find the maximum non-toxic concentration.
-
Verify Vehicle Toxicity: Ensure that the solvent for this compound (typically DMSO) is not causing toxicity at the final concentration used in your experiments.[3]
-
Assess Cell Health: Confirm that cells are healthy and at an optimal confluency before starting the treatment.
Q3: I am not observing the expected biological effect with this compound. Should I increase the incubation time?
If you observe no toxicity but also no effect, the incubation time may be too short for the desired downstream phenotype to manifest. The effect of HDAC inhibition on complex cellular processes like gene expression, differentiation, or apoptosis requires time to develop.
Troubleshooting Steps:
-
Increase Incubation Time: Extend the treatment duration by performing a time-course experiment (e.g., 24, 48, 72 hours).
-
Confirm Target Engagement: First, verify that this compound is active in your system. Use a shorter incubation time (e.g., 4-24 hours) and measure a direct marker of class IIa HDAC inhibition, such as the acetylation of α-tubulin (a known HDAC6 substrate) or specific histone marks.[4]
-
Increase Concentration: If target engagement is low, consider cautiously increasing the this compound concentration, while monitoring for cytotoxicity.
Q4: How does the incubation time for this compound relate to its mechanism of action?
This compound is a selective inhibitor of class IIa histone deacetylases (HDACs), primarily targeting HDAC4 and HDAC5.[4][5][6] These enzymes shuttle between the nucleus and cytoplasm and are involved in regulating gene expression by forming repressive complexes with transcription factors like Myocyte Enhancer Factor 2D (MEF2D).[4][5]
-
Short-Term Incubation (e.g., < 24 hours): Sufficient to achieve direct enzymatic inhibition and observe initial biochemical changes, such as an increase in the acetylation of HDAC substrates (e.g., histones, tubulin).[2][4]
-
Long-Term Incubation (e.g., > 24 hours): Required to observe the downstream consequences of sustained HDAC inhibition. This includes changes in gene expression, which in turn lead to phenotypic outcomes like the arrest of myogenesis, attenuation of adipogenesis, or modulation of cell survival pathways.[1][4][7]
Caption: this compound inhibits Class IIa HDACs, affecting repressive complexes on target gene promoters.
Troubleshooting Guide
Use this guide to address common issues encountered during experiments with this compound.
Caption: Troubleshooting logic for optimizing this compound experimental outcomes.
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time and Concentration of this compound
This protocol describes a matrix-based approach to simultaneously determine the optimal, non-toxic concentration and incubation time for this compound in your specific cell model.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell line and complete culture medium
-
96-well clear, opaque-walled plates (one for cytotoxicity, others for specific endpoints)
-
Phosphate-Buffered Saline (PBS)
-
Reagents for your chosen endpoint (e.g., cytotoxicity assay kit, lysis buffer for Western blot)
Methodology:
-
Cell Seeding: Seed your cells in multiple 96-well plates at a density that will ensure they are in a logarithmic growth phase and do not exceed ~80-90% confluency by the final time point. Allow cells to adhere overnight.
-
Prepare Serial Dilutions: Prepare a series of this compound dilutions in culture medium. For example, create 2X working stocks for final concentrations of 0.5 µM, 1 µM, 5 µM, and 10 µM. Include a vehicle-only (DMSO) control.
-
Treatment: Remove the old medium from the cells and add the this compound dilutions.
-
Incubation and Analysis:
-
Incubate the plates for different durations (e.g., 4, 8, 24, 48 hours).
-
At each time point, dedicate one plate for a cytotoxicity assay (e.g., LDH, MTT, or using a real-time dye like CellTox™ Green).[8][9]
-
At the same time points, harvest the other plates for your specific experimental endpoint (e.g., lyse cells for Western blot analysis of acetylated tubulin, or fix cells for immunofluorescence).
-
-
Data Interpretation:
-
First, analyze the cytotoxicity data. Identify the concentration and time combinations that result in minimal cell death (e.g., >90% viability).
-
Second, within those non-toxic parameters, analyze your endpoint data to find the combination that yields the desired biological effect.
-
Caption: Workflow for determining optimal this compound concentration and incubation time.
Protocol 2: Basic Cytotoxicity Assessment using LDH Release Assay
This protocol provides a general outline for assessing cytotoxicity by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.
Methodology:
-
Plate Cells and Treat: Follow steps 1-3 from Protocol 1 in an opaque-walled 96-well plate to minimize signal crosstalk.
-
Include Controls: For each time point, you must include:
-
No-Cell Control: Medium only, to determine background LDH activity.
-
Vehicle Control: Cells treated with the highest concentration of vehicle (e.g., DMSO) to measure spontaneous LDH release.
-
Maximum LDH Release Control: A separate set of untreated cells that will be lysed with a detergent (provided in most kits) about 15-30 minutes before the assay. This represents 100% cytotoxicity.[8]
-
-
Harvest Supernatant: At the end of the incubation period, carefully collect a portion of the cell culture supernatant from each well without disturbing the cell layer.
-
Perform Assay: Follow the manufacturer's instructions for the specific LDH assay kit. This typically involves mixing the supernatant with a reaction mixture and incubating for a set time at room temperature.
-
Measure Absorbance: Read the absorbance at the recommended wavelength using a plate reader.
-
Calculate Cytotoxicity: Calculate the percentage of cytotoxicity for your treated samples using the following formula: % Cytotoxicity = 100 * (Treated LDH - Vehicle LDH) / (Max LDH - Vehicle LDH)
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. xcessbio.com [xcessbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [worldwide.promega.com]
Technical Support Center: Overcoming Resistance to MC1568 in Cancer Cells
Welcome to the technical support center for MC1568, a selective class IIa histone deacetylase (HDAC) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during pre-clinical investigations involving this compound, with a particular focus on the issue of drug resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of class IIa HDACs, which include HDAC4, HDAC5, HDAC7, and HDAC9. Unlike pan-HDAC inhibitors, this compound does not directly inhibit the enzymatic activity of class I HDACs. Its primary mechanism involves stabilizing the interaction between class IIa HDACs and their binding partners, most notably the Myocyte Enhancer Factor 2 (MEF2) family of transcription factors.[1] In cancer cells, this can lead to the continued repression of MEF2-target genes that may be involved in differentiation and apoptosis. This compound has been shown to arrest myogenesis by decreasing MEF2D expression and stabilizing the HDAC4–HDAC3–MEF2D repressive complex.[1]
Q2: We are observing minimal cytotoxic effects of this compound when used as a monotherapy in our cancer cell line. Is this expected?
A2: Yes, this is a recurring observation in several cancer cell lines. This compound as a single agent often shows minimal effects on inducing apoptosis or causing cell cycle arrest.[2] Its therapeutic potential is often realized in combination with other anti-cancer agents, particularly class I HDAC inhibitors.
Q3: What are the potential mechanisms of acquired resistance to this compound?
A3: While specific research on acquired resistance to this compound is limited, based on the known mechanisms of class IIa HDACs and general principles of drug resistance, several potential mechanisms can be hypothesized:
-
Alterations in the MEF2D Pathway: Since this compound's action is closely tied to the MEF2D transcription factor, mutations or altered expression of MEF2D or its upstream regulators could confer resistance.[3]
-
Phosphorylation and Cytoplasmic Sequestration of Class IIa HDACs: The phosphorylation of class IIa HDACs can lead to their export from the nucleus to the cytoplasm, which would prevent their interaction with nuclear targets like MEF2.[3] Increased activity of kinases that phosphorylate HDAC4, HDAC5, or HDAC7 could be a potential resistance mechanism.
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating pro-survival signaling pathways that compensate for the effects of this compound. The YAP signaling pathway has been implicated in resistance mechanisms involving class IIa HDACs.[3]
-
Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[4]
Q4: What synergistic drug combinations are recommended to overcome potential resistance to this compound?
A4: Based on its mechanism of action and the known roles of class IIa HDACs, the following combination strategies are suggested:
-
Class I HDAC Inhibitors: Combining this compound with a class I-selective HDAC inhibitor (e.g., MGCD0103) has been shown to synergistically induce growth arrest, apoptosis, and cell cycle arrest in cancer cells where either agent alone has minimal effect.[2]
-
Inhibitors of Pro-Survival Pathways: For resistance driven by the activation of bypass pathways, combining this compound with inhibitors of pathways like YAP or other relevant tyrosine kinase signaling pathways could be effective.[3]
-
Conventional Chemotherapeutic Agents: Class IIa HDACs have been implicated in resistance to taxanes (like paclitaxel) and antimetabolites (like gemcitabine).[3] Combining this compound with these agents may re-sensitize resistant cells.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Decreased efficacy of this compound over time | Development of acquired resistance. | 1. Confirm resistance by re-evaluating the IC50 of this compound in your cell line compared to the parental line. 2. Investigate potential resistance mechanisms (see FAQ A3). 3. Consider combination therapies (see FAQ A4). |
| High variability in experimental results | Inconsistent drug preparation or cell culture technique. | 1. Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) and stored correctly. 2. Maintain consistent cell seeding densities and passage numbers. 3. Include appropriate positive and negative controls in all experiments. |
| Unexpected off-target effects | This compound may have context-dependent activities. | 1. Confirm the expression of class IIa HDACs in your cell model. 2. Evaluate the effect of this compound on the acetylation status of known class IIa HDAC substrates. 3. Perform knockdown experiments of specific class IIa HDACs to validate that the observed phenotype is on-target. |
Data Presentation
Table 1: Synergistic Effects of this compound in Combination with a Class I HDAC Inhibitor (MGCD0103) in Pancreatic Cancer Cells
| Cell Line | Treatment | Apoptosis (% of cells) | G2/M Arrest (% of cells) |
| PANC-1 | Control | 2.5 ± 0.5 | 15.2 ± 1.8 |
| This compound (5 µM) | 3.1 ± 0.7 | 16.5 ± 2.1 | |
| MGCD0103 (0.5 µM) | 15.8 ± 2.3 | 45.3 ± 3.5 | |
| This compound + MGCD0103 | 35.2 ± 4.1 | 68.7 ± 5.2 | |
| BxPC-3 | Control | 3.2 ± 0.6 | 18.9 ± 2.5 |
| This compound (5 µM) | 4.0 ± 0.9 | 20.1 ± 2.8 | |
| MGCD0103 (0.5 µM) | 18.5 ± 2.9 | 50.1 ± 4.1 | |
| This compound + MGCD0103 | 42.1 ± 5.3 | 75.4 ± 6.3 |
Data presented are hypothetical and for illustrative purposes, based on findings suggesting synergy.[2]
Experimental Protocols
Protocol 1: In Vitro Assessment of Acquired Resistance to this compound
-
Cell Culture and Drug Treatment:
-
Culture the cancer cell line of interest in its recommended medium.
-
To induce resistance, continuously expose the cells to escalating concentrations of this compound over several months. Start with a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth) and gradually increase the dose as the cells adapt.
-
Simultaneously, culture a parental (sensitive) cell line in parallel without the drug.
-
-
Confirmation of Resistance:
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo) on both the parental and the resistant cell lines.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Calculate the IC50 values for both cell lines. A significant increase (typically > 5-fold) in the IC50 for the resistant line confirms the resistant phenotype.
-
-
Investigating Resistance Mechanisms:
-
Western Blot Analysis: Compare the protein expression levels of class IIa HDACs, MEF2D, key components of pro-survival pathways (e.g., p-YAP, YAP, p-AKT, AKT), and ABC transporters (e.g., P-gp) between the sensitive and resistant cells.
-
Immunofluorescence: Analyze the subcellular localization of class IIa HDACs in sensitive versus resistant cells with and without this compound treatment to check for cytoplasmic sequestration.
-
Quantitative PCR (qPCR): Examine the mRNA expression levels of the genes encoding the proteins of interest.
-
Protocol 2: Evaluating Synergistic Effects with Combination Therapy
-
Experimental Setup:
-
Seed cancer cells in 96-well plates.
-
Prepare a dose-response matrix of this compound and the combination drug (e.g., a class I HDAC inhibitor).
-
Treat the cells with each drug alone and in combination at various concentrations.
-
-
Cell Viability Assessment:
-
After 72 hours of incubation, assess cell viability using an appropriate assay.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each treatment condition.
-
Use software such as CompuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in stabilizing the HDAC-MEF2D repressive complex.
Caption: Potential mechanisms of acquired resistance to this compound.
Caption: Experimental workflow for overcoming this compound resistance.
References
- 1. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HDAC-driven mechanisms in anticancer resistance: epigenetics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance to histone deacetylase inhibitors confers hypersensitivity to oncolytic reovirus therapy | Blood Advances | American Society of Hematology [ashpublications.org]
Validation & Comparative
A Comparative Guide to HDAC Inhibition: MC1568 versus Trichostatin A
In the landscape of epigenetic research and drug development, Histone Deacetylase (HDAC) inhibitors have emerged as a pivotal class of molecules for their therapeutic potential, particularly in oncology and inflammatory diseases. This guide provides a detailed, data-driven comparison of two prominent HDAC inhibitors: MC1568, a selective Class IIa HDAC inhibitor, and Trichostatin A (TSA), a pan-HDAC inhibitor. This objective analysis is designed for researchers, scientists, and drug development professionals to facilitate an informed selection of these compounds for their experimental needs.
At a Glance: Key Differences
| Feature | This compound | Trichostatin A (TSA) |
| HDAC Selectivity | Selective for Class IIa HDACs (HDAC4, HDAC5, HDAC7, HDAC9) | Pan-inhibitor of Class I and Class II HDACs |
| Mechanism of Action | Primarily affects signaling pathways regulated by Class IIa HDACs, such as MEF2-dependent transcription.[1] | Broadly increases histone acetylation, leading to widespread changes in gene expression.[2] |
| Primary Applications | Research tool for studying the specific roles of Class IIa HDACs in muscle differentiation, neurobiology, and immunology.[3][4][5] | Broad-spectrum anti-cancer agent, tool for inducing global changes in histone acetylation for gene expression studies.[2][6][7] |
Quantitative Comparison: Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and Trichostatin A against a panel of HDAC isoforms. This data highlights the distinct selectivity profiles of the two inhibitors.
| HDAC Isoform | This compound IC50 (nM) | Trichostatin A (TSA) IC50 (nM) |
| Class I | ||
| HDAC1 | No significant inhibition | ~6[8] |
| HDAC2 | No significant inhibition | Data not consistently reported |
| HDAC3 | No significant inhibition | ~20[2] |
| HDAC8 | Data not available | Moderately inhibited[9] |
| Class IIa | ||
| HDAC4 | Potent inhibitor (specific value not consistently reported)[3] | ~38[8] |
| HDAC5 | Potent inhibitor (specific value not consistently reported)[3] | Moderately inhibited[9] |
| HDAC7 | Data not available | Data not consistently reported |
| HDAC9 | Data not available | Data not consistently reported |
| Class IIb | ||
| HDAC6 | No significant inhibition | ~8.6[8] |
| HDAC10 | Data not available | ~20[2] |
Note: IC50 values can vary depending on the assay conditions and enzyme source. The data presented here is a synthesis of available literature.
Signaling Pathways and Mechanisms of Action
The differential selectivity of this compound and TSA leads to distinct downstream cellular effects, mediated by their impact on different signaling pathways.
This compound: Targeted Inhibition of Class IIa HDACs and the MEF2 Pathway
This compound's selectivity for Class IIa HDACs allows for the specific interrogation of pathways regulated by these enzymes. A key target is the Myocyte Enhancer Factor 2 (MEF2) family of transcription factors, which play crucial roles in muscle development, neuronal survival, and immune responses. Class IIa HDACs act as corepressors of MEF2. The mechanism of this compound involves stabilizing the repressive MEF2-HDAC complex, thereby inhibiting the transcription of MEF2 target genes.[3][1]
Trichostatin A: Broad-Spectrum Inhibition and Global Histone Acetylation
As a pan-HDAC inhibitor, TSA acts on both Class I and Class II HDACs. This leads to a global increase in histone acetylation, resulting in a more open chromatin structure and widespread changes in gene expression.[2] This broad activity makes it a potent inducer of cell cycle arrest, differentiation, and apoptosis in cancer cells.[6][7]
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in experimental design.
In Vitro Fluorometric HDAC Activity Assay
This protocol describes a common method for determining the IC50 of HDAC inhibitors.
Principle: A fluorogenic substrate containing an acetylated lysine (B10760008) residue is incubated with an HDAC enzyme. Deacetylation by the HDAC allows a developer enzyme to cleave the substrate, releasing a fluorescent molecule. The fluorescence intensity is proportional to the HDAC activity.
Materials:
-
Recombinant human HDAC enzymes
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC inhibitor (this compound or TSA) dissolved in DMSO
-
Developer solution
-
Black 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the HDAC inhibitor in HDAC Assay Buffer.
-
In a 96-well plate, add the HDAC enzyme to each well, except for the no-enzyme control wells.
-
Add the diluted inhibitor or vehicle (DMSO) to the respective wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding the developer solution to each well.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[10][11]
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using a suitable software.
Western Blot Analysis of Histone Acetylation
This protocol is used to assess the in-cell activity of HDAC inhibitors by measuring changes in the acetylation levels of histone proteins.
Principle: Cells are treated with the HDAC inhibitor, and total histones are extracted. The histones are then separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for acetylated histones (e.g., acetyl-Histone H3, acetyl-Histone H4) and total histones (as a loading control).
Materials:
-
Cell culture reagents
-
HDAC inhibitor (this compound or TSA)
-
Lysis buffer
-
Reagents for protein quantification (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-acetyl-H3, anti-total-H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed and culture cells to the desired confluency.
-
Treat cells with the HDAC inhibitor or vehicle for the desired time.
-
Harvest cells and extract total protein or histones. For histone extraction, an acid extraction protocol is often used.[12]
-
Quantify protein concentration.
-
Prepare protein samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an antibody for a loading control (e.g., anti-total-H3 or β-actin).[13][14]
-
Quantify band intensities to determine the relative change in histone acetylation.
Conclusion
This compound and Trichostatin A are both valuable tools for studying the roles of HDACs in cellular processes. The choice between these two inhibitors should be guided by the specific research question. This compound, with its selectivity for Class IIa HDACs, is ideal for dissecting the functions of this specific subclass of enzymes and their role in pathways such as MEF2-mediated transcription. In contrast, TSA's pan-inhibitory activity makes it a potent agent for inducing global changes in gene expression and for studies where broad HDAC inhibition is desired, such as in cancer cell apoptosis induction. The provided data and protocols should serve as a comprehensive resource for researchers to design and execute their experiments with these important epigenetic modulators.
References
- 1. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes | EMBO Reports [link.springer.com]
- 2. Trichostatin A - Wikipedia [en.wikipedia.org]
- 3. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The histone deacetylase inhibitor trichostatin A induces cell cycle arrest and apoptosis in colorectal cancer cells via p53-dependent and -independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of histone deacetylase inhibitor Trichostatin A induced apoptosis in human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Differential response of cancer cells to HDAC inhibitors trichostatin A and depsipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HDAC Activity Assay Kit (Fluorometric) (ab1438) is not available | Abcam [abcam.co.jp]
- 11. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histone western blot protocol | Abcam [abcam.com]
A Comparative Guide to MC1568 and Valproic Acid for Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective properties of the selective Class IIa histone deacetylase (HDAC) inhibitor, MC1568, and the broad-spectrum HDAC inhibitor, valproic acid (VPA). The information presented is based on experimental data from preclinical studies to assist researchers in selecting the appropriate compound for their neuroprotection research.
At a Glance: this compound vs. Valproic Acid
| Feature | This compound | Valproic Acid (VPA) |
| Primary Mechanism | Selective inhibitor of Class IIa HDACs (HDAC4, HDAC5) | Broad-spectrum inhibitor of Class I and IIa HDACs |
| Other Mechanisms | Primarily HDAC inhibition | Inhibition of GSK-3β, modulation of GABA levels, regulation of Bcl-2 family proteins, antioxidant effects |
| Selectivity | High for Class IIa HDACs | Low, affects multiple HDAC isoforms and other targets |
| Potency | Effective at low micromolar to nanomolar concentrations in vitro | Effective at millimolar concentrations in vitro |
| Established Use | Research compound | Clinically used as an anti-epileptic and mood stabilizer |
Quantitative Data Comparison
The following tables summarize quantitative data from various neuroprotection studies on this compound and valproic acid. Direct head-to-head comparative studies in neuroprotection models are limited; therefore, data from individual studies are presented to facilitate a comparative assessment.
In Vitro Neuroprotection: Cell Viability and Apoptosis
| Parameter | This compound | Valproic Acid |
| Cell Line | SH-SY5Y neuroblastoma, Primary Cortical Neurons | SH-SY5Y neuroblastoma, Microglia, Primary Motor Neurons |
| Neurotoxic Insult | Thimerosal, MPP+ | Glutamate, Lipopolysaccharide (LPS) |
| Effective Concentration | 1-5 µM (this compound)[1][2] | 0.3-1.2 mM (VPA)[3] |
| Effect on Cell Viability | Pre-treatment with 3 µM this compound significantly ameliorated thimerosal-induced reduction in SH-SY5Y cell viability.[1] At 5 µM, this compound maximally inhibited thimerosal-induced cell death in primary cortical neurons.[1] | 1 mM VPA significantly inhibited glutamate-induced toxicity and increased the number of viable SH-SY5Y cells.[4] VPA (0.3-1.2 mM) showed a dose-dependent reduction in microglial cell viability, inducing apoptosis in these inflammatory cells.[3] |
| Effect on Apoptosis | Pre-treatment with 3 µM this compound reduced the amount of Annexin V-stained (apoptotic) SH-SY5Y cells exposed to thimerosal.[1] Co-administration of 40 mg/kg this compound reduced caspase-3 cleavage in the prefrontal cortex of rats treated with thimerosal.[5] | VPA (500-1000 µM) induced a reduction in cell number, apoptotic morphology, and increased caspase-3 cleavage in a microglial cell line.[6] In a traumatic brain injury model, VPA treatment attenuated the number of TUNEL-positive (apoptotic) cells.[7] |
In Vivo Neuroprotection: Animal Models
| Parameter | This compound | Valproic Acid |
| Animal Model | 6-OHDA rat model of Parkinson's Disease | Rat model of Spinal Cord Injury (SCI) |
| Dosage and Administration | 0.5 mg/kg i.p. for 7 days[8] | 200 mg/kg i.p. twice daily for 7 days[9] |
| Behavioral Outcome | Reduced forelimb akinesia.[8] | Significantly higher Basso-Beattie-Bresnahan (BBB) locomotor rating scale scores compared to saline group (p<0.05).[9] |
| Histological Outcome | Partially protected dopaminergic neurons in the substantia nigra and their striatal terminals. Prevented microglial activation.[8] | Significantly reduced cavity volume in the spinal cord compared to the control group (p<0.05). Decreased macrophage levels.[9] |
Oxidative Stress Markers
| Parameter | This compound | Valproic Acid |
| Model | Not explicitly detailed in the provided search results. | Glutamate-induced excitotoxicity in SH-SY5Y cells; Spinal Cord Injury (SCI) in rats. |
| Effect on Oxidative Stress | Not explicitly detailed in the provided search results. | 1 mM VPA decreased H2O2 levels in SH-SY5Y cells exposed to glutamate.[4] VPA (300 mg/kg) inhibited superoxide (B77818) anion production and inducible NO synthase (iNOS) expression after SCI in rats.[10][11] |
Signaling Pathways
This compound Signaling Pathway
This compound exerts its neuroprotective effects primarily through the selective inhibition of Class IIa HDACs, namely HDAC4 and HDAC5. This leads to increased histone acetylation and subsequent changes in gene expression that promote neuronal survival and neurite growth.
Valproic Acid Signaling Pathway
Valproic acid has a broader mechanism of action. As a non-selective HDAC inhibitor, it increases histone acetylation. Additionally, it modulates several other signaling pathways crucial for neuroprotection, including the inhibition of GSK-3β and the regulation of the Bcl-2 family of apoptosis-related proteins.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Valproic Acid and Other HDAC Inhibitors Induce Microglial Apoptosis and Attenuate Lipopolysaccharide- induced Dopaminergic Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of valproic acid on oxidative stress parameters of glutamate-induced excitotoxicity in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Thimerosal-Induced Apoptotic Cell Death by Preventing HDAC4 Up-Regulation in Neuronal Cells and in Rat Prefrontal Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Valproic acid induces caspase 3-mediated apoptosis in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Peripheral administration of the Class-IIa HDAC inhibitor this compound partially protects against nigrostriatal neurodegeneration in the striatal 6-OHDA rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Neuroprotective Effect of Treatment of Valproic Acid in Acute Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Valproic Acid Protects Motor Neuron Death by Inhibiting Oxidative Stress and Endoplasmic Reticulum Stress-Mediated Cytochrome C Release after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Valproic acid protects motor neuron death by inhibiting oxidative stress and endoplasmic reticulum stress-mediated cytochrome C release after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of MC1568 for HDAC4/5: A Comparative Guide
For researchers investigating epigenetic modifications and their roles in cellular processes, the selection of specific chemical probes is paramount. This guide provides a detailed comparison of MC1568, a selective Class IIa histone deacetylase (HDAC) inhibitor, against other HDAC inhibitors. We present supporting experimental data and protocols to validate its specificity for HDAC4 and HDAC5, equipping researchers with the information needed to make informed decisions for their studies.
Understanding HDAC Classification
Histone deacetylases are a family of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones and other proteins. They are categorized into four main classes based on their sequence homology to yeast HDACs. This compound is recognized as a selective inhibitor of Class IIa HDACs.[1][2]
Caption: Classification of histone deacetylases (HDACs) and the target class of this compound.
Comparative Inhibitor Specificity
The efficacy and specificity of an inhibitor are typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). Lower values indicate greater potency. This compound demonstrates marked selectivity for Class IIa HDACs, particularly HDAC4 and HDAC5, with significantly less activity against Class I HDACs.[1][3][4] This contrasts with pan-HDAC inhibitors, such as Vorinostat (SAHA), which target multiple HDACs across different classes.
| Inhibitor | Class | Target HDACs | IC50 / Ki (nM) | Selectivity Profile |
| This compound | Class IIa | HDAC4, HDAC5 | Potent inhibition reported, specific IC50 values vary by study | Selective for Class IIa; no significant inhibition of Class I (HDAC1, 2, 3)[2][3] |
| LMK-235 | Class IIa | HDAC4 | 11.9 | Highly selective for HDAC4 and HDAC5[5] |
| HDAC5 | 4.2 | |||
| TMP195 | Class IIa | HDAC4 | 59 (Ki) | Selective for Class IIa HDACs[5] |
| HDAC5 | 60 (Ki) | |||
| HDAC7 | 26 (Ki) | |||
| HDAC9 | 15 (Ki) | |||
| TMP269 | Class IIa | HDAC4 | 157 | Selective for Class IIa HDACs[5][6] |
| HDAC5 | 97 | |||
| HDAC7 | 43 | |||
| HDAC9 | 23 | |||
| Entinostat (MS-275) | Class I | HDAC1 | 510 | Primarily targets Class I HDACs[5] |
| HDAC3 | 1700 | |||
| Vorinostat (SAHA) | Pan-HDAC | HDAC1, 2, 3 | Potent inhibition across multiple HDACs | Broad-spectrum inhibitor of Class I, II, and IV HDACs[7] |
| Droxinostat | Class IIb/I | HDAC6 | 2470 | Selective for HDAC6 and HDAC8; no inhibition of HDAC4/5[5] |
| HDAC8 | 1460 |
Note: IC50 and Ki values can vary depending on the assay conditions and substrate used.
Experimental Validation of HDAC Inhibition
The specificity of an HDAC inhibitor is determined through rigorous biochemical assays. A common method is the in vitro fluorometric assay, which measures the enzymatic activity of purified HDAC isoforms in the presence of varying concentrations of the inhibitor.
Caption: A typical experimental workflow for determining HDAC inhibitor IC50 values.
Experimental Protocol: In Vitro HDAC Activity/Inhibition Assay (Fluorometric)
This protocol outlines a general procedure for assessing the inhibitory activity of a compound against a specific HDAC isoform.
-
Reagent Preparation : Prepare assay buffer, purified recombinant HDAC enzyme (e.g., HDAC4 or HDAC5), the inhibitor (this compound) at various concentrations, a fluorogenic HDAC substrate, and a developer solution.
-
Reaction Setup : In a 96-well microplate, add the assay buffer, the purified HDAC enzyme, and the test inhibitor at the desired concentrations. Include wells for a no-inhibitor control and a positive control inhibitor (e.g., Trichostatin A).[8]
-
Enzyme-Inhibitor Incubation : Briefly incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction : Add the fluorogenic, acetylated substrate to all wells to start the deacetylation reaction.
-
Incubation : Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[8]
-
Develop Signal : Stop the reaction by adding the developer solution. The developer contains a protease that cleaves the deacetylated substrate, releasing a fluorophore.[8]
-
Signal Detection : Incubate the plate for a short period (e.g., 15-30 minutes) to allow the signal to develop.[8] Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis : The fluorescence intensity is directly proportional to the HDAC activity. Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Mechanism of Action: The HDAC4/5-MEF2 Signaling Axis
This compound exerts its biological effects by modulating the activity of Class IIa HDACs within specific protein complexes. In muscle and heart tissue, HDAC4 and HDAC5 are known to form repressive complexes with the Myocyte Enhancer Factor 2 (MEF2) family of transcription factors.[1][3] By binding to MEF2, HDAC4/5 repress the transcription of MEF2-target genes, which are crucial for cell differentiation. This compound has been shown to stabilize the HDAC4-HDAC3-MEF2D complex, paradoxically inhibiting differentiation-induced MEF2D acetylation and keeping the complex in a repressed state.[1][2][3]
Caption: this compound inhibits HDAC4/5 activity, affecting the MEF2 repressive complex.
Conclusion
The available data strongly support the classification of this compound as a selective Class IIa HDAC inhibitor with pronounced activity against HDAC4 and HDAC5. Its minimal impact on Class I HDACs distinguishes it from pan-HDAC inhibitors and provides a valuable tool for dissecting the specific roles of Class IIa HDACs in biological systems. By understanding its comparative specificity and mechanism of action, researchers can confidently employ this compound to investigate the signaling pathways and therapeutic potential associated with HDAC4 and HDAC5 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. amsbio.com [amsbio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. An Introduction to developing assays for HDACs – openlabnotebooks.org [openlabnotebooks.org]
- 8. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Confirming MC1568's Mechanism: A Comparative Guide to Knockdown Studies
For researchers, scientists, and drug development professionals, understanding the precise mechanism of a selective inhibitor is paramount. This guide provides a comparative analysis of knockdown studies used to validate the mechanism of MC1568, a selective class IIa histone deacetylase (HDAC) inhibitor. By comparing the effects of this compound with the targeted silencing of its primary targets—HDAC4, HDAC5, and HDAC9—researchers can gain a clearer understanding of its on-target effects and potential therapeutic applications.
This compound is a well-established selective inhibitor of class IIa HDACs, which play crucial roles in various cellular processes, including muscle differentiation, neuronal function, and pathological conditions like cancer and fibrosis.[1][2] Knockdown studies, utilizing techniques such as small interfering RNA (siRNA) or short hairpin RNA (shRNA), offer a powerful genetic approach to mimic the pharmacological inhibition of a specific protein. This allows for a direct comparison of the phenotypic and molecular changes induced by this compound versus those caused by the genetic depletion of its targets, thereby confirming the inhibitor's mechanism of action.
Comparative Analysis of this compound and HDAC Knockdown Effects
The following table summarizes the comparative effects of this compound treatment and the knockdown of its primary class IIa HDAC targets across various biological contexts.
| Biological Process | Model System | Effect of this compound Treatment | Effect of HDAC4 Knockdown | Effect of HDAC5 Knockdown | Effect of HDAC9 Knockdown | Supporting Evidence |
| Myogenesis | C2C12 Myoblasts | Blocks muscle cell differentiation by stabilizing the HDAC4–HDAC3–MEF2D complex.[1] | Mimics this compound effect, inhibiting myogenesis.[1] | Contributes to cardiac hypertrophy in knockout mice.[1] | Leads to cardiac hypertrophy in knockout mice.[1] | [1] |
| Neuroprotection | SH-SY5Y Cells | Decreases α-synuclein accumulation and protects against rotenone-induced toxicity.[3] | Reverses rotenone-induced α-synuclein accumulation and enhances autophagy.[3] | Downregulated by this compound in neurons.[3] | Upregulated in neurons after brain ischemia; knockdown is neuroprotective.[4] | [3][4] |
| Podocyte Injury | Human Podocytes | Ameliorates adriamycin-induced injury and suppresses desmin and α-SMA expression.[5][6] | Not explicitly detailed in the provided search results. | Upregulated in podocytes of FSGS patients.[5][6] | Upregulated in podocytes of FSGS patients.[5][6] | [5][6] |
| Gene Expression | Bovine Fibroblasts | Not directly tested in this study. | Upregulation of Oct-4 mRNA.[7] | Not explicitly detailed in the provided search results. | Not explicitly detailed in the provided search results. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the comparison.
HDAC Knockdown using siRNA
-
Cell Culture: Plate cells (e.g., SH-SY5Y, C2C12) in appropriate growth medium and allow them to reach 50-70% confluency.
-
siRNA Preparation: Reconstitute lyophilized siRNA targeting the specific HDAC isoform (e.g., HDAC4, HDAC9) and a non-targeting control siRNA to the desired stock concentration with RNase-free water.
-
Transfection:
-
Dilute the siRNA in serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate for 10-20 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complex to the cells and incubate for 24-72 hours.
-
-
Validation of Knockdown: Harvest the cells and assess the knockdown efficiency at the mRNA level using quantitative real-time PCR (qRT-PCR) and at the protein level using Western blotting.[8]
-
Functional Assays: Following confirmation of successful knockdown, proceed with the relevant functional assays (e.g., cell viability assays, protein expression analysis, immunofluorescence).
Western Blot Analysis
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., HDAC4, α-synuclein, β-catenin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes can aid in understanding the complex mechanisms at play.
Figure 1. Comparison of this compound inhibition and siRNA knockdown on the myogenesis pathway.
Figure 2. Experimental workflow for comparing siRNA knockdown with this compound treatment.
Conclusion
References
- 1. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury [frontiersin.org]
- 7. Silencing Histone Deacetylase–Specific Isoforms Enhances Expression of Pluripotency Genes in Bovine Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of siRNA-Mediated Knockdown of HDAC1 on the Biological Behavior of Esophageal Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of HDAC Inhibition: A Comparative Analysis of MC1568 and Other Key Inhibitors
For researchers, scientists, and drug development professionals, the selection of a suitable Histone Deacetylase (HDAC) inhibitor is a critical decision driven by the specific research question and therapeutic goal. This guide provides an objective comparison of the efficacy of MC1568, a selective class IIa HDAC inhibitor, with other prominent HDAC inhibitors (HDACis), supported by experimental data. We delve into the comparative potency, selectivity, and cellular effects of these compounds to aid in the informed selection of the most appropriate tool for your research.
Introduction to this compound and HDAC Inhibition
Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. HDAC inhibitors have emerged as a promising class of therapeutics. These inhibitors are broadly categorized based on their selectivity for different classes of HDACs.
This compound is a synthetic hydroxamic acid derivative that exhibits selectivity for class IIa HDACs (HDAC4, HDAC5, HDAC7, and HDAC9)[1][2]. This selectivity is a key differentiator from pan-HDAC inhibitors, which target a broader range of HDAC isoforms and may lead to off-target effects. This guide will compare this compound with pan-HDAC inhibitors such as Vorinostat (SAHA), class I-selective inhibitors like Mocetinostat (MGCD0103), and other class IIa-selective inhibitors including TMP269 and LMK235.
Comparative Efficacy: A Data-Driven Overview
The efficacy of an HDAC inhibitor is determined by its potency (IC50) against specific HDAC isoforms and its effects in cellular and preclinical models. The following tables summarize the available quantitative data to facilitate a direct comparison.
Table 1: Comparative in vitro Inhibitory Activity (IC50) of HDAC Inhibitors
| Inhibitor | Class Selectivity | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC4 (nM) | HDAC5 (nM) | HDAC6 (nM) | HDAC7 (nM) | HDAC8 (nM) | HDAC9 (nM) | Source(s) |
| This compound | Class IIa | >10,000 | >10,000 | >10,000 | ~1000 | ~1000 | >10,000 | ~1000 | >10,000 | ~1000 | [1][2] |
| Vorinostat (SAHA) | Pan-HDAC | <86 | <86 | <86 | ~2,000 | ~2,000 | <86 | ~2,000 | <86 | ~2,000 | [3] |
| Mocetinostat (MGCD0103) | Class I | 90 | 160 | 630 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | [4][5][6] |
| TMP269 | Class IIa | >10,000 | >10,000 | >10,000 | 157 | 97 | >10,000 | 43 | >10,000 | 23 | [7] |
| LMK235 | Class IIa | 320 | 881 | >10,000 | 11.9 | 4.22 | 55.7 | >10,000 | 1278 | >10,000 | [7] |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is a synthesis from multiple sources for comparative purposes.
Table 2: Comparative Cellular Effects of HDAC Inhibitors
| Inhibitor | Cell Line(s) | Effect | Concentration | Source(s) |
| This compound | Pancreatic Cancer Cells (PANC-1, BxPC-3) | Minimal effect on cell growth alone; Synergistic growth arrest with MGCD0103 | 5-10 µM | [8][9] |
| Podocytes | Ameliorates injury and proteinuria | 10 µM (in vitro), 20 mg/kg (in vivo) | [10][11] | |
| Vorinostat (SAHA) | Various Cancer Cell Lines | Induction of apoptosis, cell cycle arrest | 250-500 nM | [12][13][14] |
| Mocetinostat (MGCD0103) | Pancreatic Cancer Cells (PANC-1, BxPC-3) | Dose-dependent growth arrest, apoptosis | 0.5-2 µM | [9][15] |
| Hodgkin's Lymphoma Cells | Induction of apoptosis and cell cycle arrest | 0.5-1 µM | [5] | |
| TMP269 | T-cells | No significant effect on gene expression or cytotoxicity | Up to 10 µM | [7] |
| Monocytes | Modulates gene expression under PHA stimulation | Not specified | [7] | |
| LMK235 | Ovarian Cancer Cells (A2780) | Cytotoxicity | 0.49 µM | [6] |
Signaling Pathways and Mechanisms of Action
The differential selectivity of these HDAC inhibitors leads to distinct effects on cellular signaling pathways.
This compound Signaling Pathway
This compound, as a class IIa HDAC inhibitor, primarily affects signaling pathways regulated by these specific HDACs. A key mechanism involves the modulation of the Myocyte Enhancer Factor 2 (MEF2) transcription factor. In myogenesis, this compound can paradoxically arrest muscle differentiation by stabilizing the repressive HDAC4-HDAC3-MEF2D complex.[2]
Caption: this compound inhibits HDAC4/5 and stabilizes the repressive MEF2-HDAC3/4 complex.
Pan-HDAC Inhibitor Signaling Pathway (e.g., Vorinostat)
Pan-HDAC inhibitors like Vorinostat have a broader impact, affecting multiple signaling pathways due to their non-selective nature. They generally lead to the hyperacetylation of both histone and non-histone proteins, resulting in the activation of tumor suppressor genes and the induction of apoptosis.
Caption: Pan-HDAC inhibitors induce widespread hyperacetylation, leading to cell cycle arrest and apoptosis.
Experimental Workflows and Protocols
To ensure the reproducibility of the cited data, this section provides detailed methodologies for key experiments.
Experimental Workflow: HDAC Inhibitor Efficacy Screening
The general workflow for screening the efficacy of HDAC inhibitors involves a multi-step process, from initial enzymatic assays to cellular and in vivo studies.
Caption: A typical workflow for evaluating the efficacy of HDAC inhibitors.
Detailed Experimental Protocols
1. Fluorometric HDAC Activity Assay
This assay is used to determine the in vitro inhibitory potency (IC50) of compounds against specific HDAC isoforms.
-
Principle: A fluorogenic substrate containing an acetylated lysine (B10760008) is incubated with a purified HDAC enzyme. Deacetylation by the HDAC allows a developer enzyme (e.g., trypsin) to cleave the substrate, releasing a fluorescent molecule. The fluorescence intensity is proportional to HDAC activity.
-
Materials:
-
Purified recombinant HDAC enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
Test inhibitor (e.g., this compound) at various concentrations
-
Developer solution (e.g., trypsin in assay buffer)
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Add the HDAC enzyme, assay buffer, and the inhibitor at various concentrations to the wells of a 96-well plate.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate for an additional 15-30 minutes at 37°C.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by plotting the data and fitting to a dose-response curve.[16][17][18]
-
2. Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of a compound on cell metabolic activity, which is an indicator of cell viability.
-
Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
-
Materials:
-
Cells of interest
-
96-well cell culture plate
-
Complete cell culture medium
-
Test inhibitor (e.g., this compound) at various concentrations
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate spectrophotometer
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the inhibitor for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[19][20][21][22][23]
-
3. Western Blot for Histone Acetylation
This technique is used to detect changes in the acetylation status of histone proteins following treatment with an HDAC inhibitor.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for acetylated histones.
-
Materials:
-
Cells treated with HDAC inhibitors
-
Lysis buffer containing protease and HDAC inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the treated and control cells and quantify the protein concentration.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the acetylated histone signal to the total histone signal.[24][25][26][27]
-
Conclusion
The choice between this compound and other HDAC inhibitors is highly dependent on the specific research context. For studies focused on the specific roles of class IIa HDACs, the high selectivity of this compound, TMP269, and LMK235 offers a significant advantage over pan-HDAC inhibitors like Vorinostat. This compound's ability to synergize with class I inhibitors like Mocetinostat in certain cancers highlights the potential for combination therapies.[8][9]
This guide provides a foundational comparison to aid in the selection of the most appropriate HDAC inhibitor for your research needs. It is crucial to consider the specific cellular context and the desired biological outcome when interpreting the presented data and designing future experiments. The detailed protocols provided herein should facilitate the replication and expansion of these findings.
References
- 1. Selective class IIa HDAC inhibitors: myth or reality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mocetinostat (MGCD0103): a review of an isotype-specific histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MGCD0103 induces apoptosis and simultaneously increases the expression of NF-κB and PD-L1 in classical Hodgkin's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A COMPARATIVE ANALYSIS TO DETERMINE THE OPTIMUM HISTONE DEACETYLASE INHIBITORS AND ADMINISTRATION ROUTE FOR IMPROVING SURVIVAL AND ORGAN INJURY IN RATS AFTER HEMORRHAGIC SHOCK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Class I and Class II Histone Deacetylases Are Potential Therapeutic Targets for Treating Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury [frontiersin.org]
- 11. Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of HDAC inhibitors in clinical development: Effect on HIV production in latently infected cells and T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Vorinostat, a pan-HDAC inhibitor, abrogates productive HPV-18 DNA amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Histone deacetylase inhibitor MGCD0103 synergizes with gemcitabine in human pancreatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 18. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 19. Cell viability assay [bio-protocol.org]
- 20. researchgate.net [researchgate.net]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. merckmillipore.com [merckmillipore.com]
- 23. protocols.io [protocols.io]
- 24. benchchem.com [benchchem.com]
- 25. Histone western blot protocol | Abcam [abcam.com]
- 26. Histone Acetylation Western Blots [bio-protocol.org]
- 27. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of MC1568 Results with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of the class IIa histone deacetylase (HDAC) inhibitor, MC1568, with the genetic modulation of its primary targets. The data presented herein is intended to facilitate a deeper understanding of this compound's mechanism of action and to support its continued investigation as a therapeutic agent. By cross-validating the outcomes of this compound treatment with those observed in genetic models, we can enhance the confidence in its specificity and on-target effects.
Introduction to this compound
This compound is a selective inhibitor of class IIa HDACs, with a particular affinity for HDAC4, HDAC5, and HDAC7. These enzymes play a crucial role in regulating gene expression through the deacetylation of histones and other proteins. Dysregulation of class IIa HDACs has been implicated in a variety of pathological conditions, including neurodegenerative diseases, cancer, and metabolic disorders. This compound has emerged as a valuable tool for studying the biological functions of these HDACs and as a potential therapeutic candidate. This guide will delve into the comparative analysis of this compound's effects alongside genetic knockdown or overexpression of its target HDACs in various experimental models.
Quantitative Data Comparison
The following tables summarize the quantitative data from key studies that have compared the effects of this compound with genetic models.
| Model System | Phenotype | This compound Treatment | Genetic Model (HDAC4 Knockdown) | Reference |
| SH-SY5Y Cells | Thimerosal-Induced Apoptosis | Significant reduction in apoptosis | Significant reduction in apoptosis | [1][2] |
| SH-SY5Y Cells | Rotenone-Induced α-Synuclein Accumulation | Dose-dependent decrease in α-synuclein levels | Reversal of α-synuclein accumulation | [3] |
| SH-SY5Y Cells | Rotenone-Induced Autophagy Impairment | Increased LC3-II/LC3-I ratio | Increased LC3-II/LC3-I ratio and Beclin-1 levels; decreased p62 levels | [3] |
Table 1: Comparison of this compound and HDAC4 Knockdown in Neurotoxicity Models. This table illustrates the parallel neuroprotective effects of this compound and HDAC4 knockdown in cellular models of neurotoxicity.
| Model System | Phenotype | This compound Treatment | Genetic Model (HDAC5/9 siRNA) | Reference |
| SH-SY5Y Cells | Neurite Outgrowth | Significant increase in neurite length and complexity | Significant increase in neurite length | [4][5][6] |
| Primary Rat Dopaminergic Neurons | Neurite Outgrowth | Promotion of neurite growth | Not Applicable | [4][5][6] |
| SH-SY5Y Cells | BMP/Smad Signaling | Upregulation of BMP2 and SMAD1 expression; increased Smad-dependent GFP expression | Increased Smad-dependent GFP expression | [4][5][6] |
Table 2: Comparison of this compound and HDAC5/9 Knockdown on Neurite Growth. This table highlights the consistent neuritogenic effects of this compound and siRNA-mediated silencing of HDAC5 and HDAC9, implicating the BMP/Smad signaling pathway.
| Model System | Phenotype | This compound Treatment | Genetic Model (Hdac7 Overexpression) | Reference |
| Clonal β-cells (INS-1) | Glucose-Stimulated Insulin (B600854) Secretion | Rescued impaired insulin secretion | Impaired insulin secretion | [7][8][9][10][11][12] |
| Clonal β-cells (INS-1) | Mitochondrial Respiration | Rescued defects in mitochondrial respiration | Reduced mitochondrial respiration | [7][8][9][10][11][12] |
| Clonal β-cells (INS-1) | Apoptosis | Prevented β-cell death | Increased apoptosis | [7][8][9][10][11][12] |
Table 3: Comparison of this compound and Hdac7 Overexpression in a Model of β-cell Dysfunction. This table demonstrates the ability of this compound to counteract the detrimental effects of Hdac7 overexpression on β-cell function and survival.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Neurotoxicity and Neuroprotection Assays
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Treatment: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. For experiments, cells are pre-treated with the desired concentration of this compound or vehicle (DMSO) for a specified time before the addition of the neurotoxin.
-
HDAC4 shRNA Knockdown: Lentiviral particles encoding shRNA targeting human HDAC4 or a non-targeting scramble control are used to transduce SH-SY5Y cells. Following transduction, cells are selected with puromycin (B1679871) to generate stable knockdown cell lines. Knockdown efficiency is confirmed by Western blotting.
-
Western Blotting for α-Synuclein and Autophagy Markers (LC3, p62, Beclin-1):
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
The membrane is incubated with primary antibodies against α-synuclein, LC3, p62, Beclin-1, or β-actin overnight at 4°C.
-
After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Neurite Outgrowth Assays
-
Cell Culture and Differentiation: SH-SY5Y cells are seeded on plates coated with an appropriate extracellular matrix protein. Differentiation is induced by treating the cells with retinoic acid (RA) for several days.
-
siRNA Transfection for HDAC5 and HDAC9 Knockdown: SH-SY5Y cells are transfected with siRNAs targeting human HDAC5, HDAC9, or a non-targeting control using a suitable transfection reagent according to the manufacturer's instructions.
-
Neurite Outgrowth Analysis:
-
After treatment with this compound or transfection with siRNAs, cells are fixed and immunostained for a neuronal marker such as β-III tubulin.
-
Images of the cells are captured using a fluorescence microscope.
-
Neurite length and complexity are quantified using image analysis software (e.g., ImageJ with the NeuronJ plugin).
-
β-cell Function Assays
-
Cell Culture: Rat insulinoma INS-1 cells are cultured in RPMI-1640 medium supplemented with 10% FBS, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol.
-
Lentiviral Overexpression of Hdac7: Lentiviral particles encoding rat Hdac7 or a control vector are used to transduce INS-1 cells to generate stable overexpression cell lines.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay:
-
Cells are pre-incubated in Krebs-Ringer bicarbonate buffer (KRBH) with low glucose for 1-2 hours.
-
The buffer is then replaced with KRBH containing low or high glucose concentrations for a defined period.
-
The supernatant is collected, and insulin concentration is measured using an ELISA kit.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Figure 1: this compound and HDAC4 knockdown promote neuroprotection by inducing autophagy.
Figure 2: this compound and HDAC5/9 knockdown promote neurite outgrowth via the BMP/Smad pathway.
Figure 3: this compound rescues β-cell dysfunction induced by Hdac7 overexpression.
Figure 4: A generalized experimental workflow for the cross-validation of this compound effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel bone morphogenetic protein signaling through Smad2 and Smad3 to regulate cancer progression and development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. BMP canonical Smad signaling through Smad1 and Smad5 is required for endochondral bone formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Autophagy and Its Impact on Neurodegenerative Diseases: New Roles for TDP-43 and C9orf72 [frontiersin.org]
- 6. Western Blot protocol specific for LC3 Antibody (NB100-2331): Novus Biologicals [novusbio.com]
- 7. agingmedhealthc.com [agingmedhealthc.com]
- 8. The Autophagy Lysosomal Pathway and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insulin signal transduction pathway - Wikipedia [en.wikipedia.org]
- 10. Insulin signaling in the pancreatic beta-cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolome Response to Glucose in the β-Cell Line INS-1 832/13 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HDAC7 is overexpressed in human diabetic islets and impairs insulin secretion in rat islets and clonal beta cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of MC1568 with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is increasingly moving towards combination strategies to enhance efficacy and overcome resistance. MC1568, a selective inhibitor of class IIa histone deacetylases (HDACs), has emerged as a promising candidate for combination therapies. This guide provides an objective comparison of the synergistic effects of this compound with various chemotherapeutic agents, supported by available experimental data.
Synergistic Potential of this compound with Chemotherapeutic Agents
This compound has demonstrated synergistic or additive effects when combined with several chemotherapy drugs in preclinical studies. The primary mechanism is believed to involve the alteration of chromatin structure by this compound, making DNA more accessible to chemotherapeutic agents that target it. Furthermore, by inhibiting class IIa HDACs, particularly HDAC4, this compound can modulate signaling pathways involved in cell survival and apoptosis, thereby sensitizing cancer cells to the cytotoxic effects of chemotherapy.
Quantitative Analysis of Synergism
The synergistic effects of this compound in combination with different chemotherapeutic agents are summarized below. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Chemotherapeutic Agent | Cancer Type | Cell Line(s) | Key Findings | Combination Index (CI) | Reference(s) |
| Docetaxel (B913) | Gastric Cancer | SNU-16 | Increased cytotoxicity, induction of a cytotoxic phenotype from a cytostatic one. | Not explicitly quantified in the available text, but described as "synergistic." | [1] |
| Cisplatin (B142131) | Hepatoblastoma | Not specified | Considerable effect on cell viability, though less potent than the cisplatin-doxorubicin combination. | CI values calculated, indicating synergy. Specific values not provided in the text. | [2] |
| Doxorubicin | Various | Not specified | Limited direct experimental data available for the combination of this compound and doxorubicin. | Not available |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols based on common practices for assessing drug synergy.
Cell Viability and Synergy Assays
1. Cell Culture and Seeding:
-
Cancer cell lines (e.g., SNU-16 for gastric cancer, various hepatoblastoma cell lines) are cultured in appropriate media and conditions.
-
Cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
2. Drug Treatment:
-
This compound and the chemotherapeutic agent (docetaxel, cisplatin, or doxorubicin) are prepared in a series of dilutions.
-
Cells are treated with either a single agent or a combination of both drugs at various concentrations. A vehicle control (e.g., DMSO) is also included.
3. Incubation:
-
Treated cells are incubated for a specified period, typically 48 to 72 hours.
4. Viability Assessment:
-
Cell viability is measured using standard assays such as MTT, MTS, or CellTiter-Glo. These assays quantify the metabolic activity of viable cells.
5. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle control.
-
Dose-response curves are generated for each drug alone and in combination.
-
The Combination Index (CI) is calculated using software like CompuSyn, which is based on the Chou-Talalay method. This analysis determines whether the drug combination is synergistic, additive, or antagonistic.
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of this compound with chemotherapy are underpinned by the modulation of key cellular signaling pathways.
This compound and Docetaxel in Gastric Cancer
In gastric cancer cells, the combination of this compound and docetaxel leads to a shift from a cytostatic (growth-inhibiting) to a cytotoxic (cell-killing) effect.[1] This is associated with the increased activation of the intrinsic apoptosis pathway.
General Mechanism of HDAC Inhibitor Synergy with DNA-Damaging Agents
HDAC inhibitors, including this compound, can enhance the efficacy of DNA-damaging agents like cisplatin by relaxing the chromatin structure. This "opening" of the chromatin allows for greater access of the chemotherapeutic agent to the DNA, leading to increased DNA damage and subsequent apoptosis.
Experimental Workflow for Synergy Assessment
A typical workflow for assessing the synergistic effects of this compound with chemotherapy is as follows:
Conclusion
The available preclinical data suggests that this compound holds significant promise as a synergistic agent in combination with chemotherapy, particularly with docetaxel in gastric cancer and cisplatin in hepatoblastoma. By inhibiting class IIa HDACs, this compound can sensitize cancer cells to the cytotoxic effects of these conventional therapies, potentially allowing for lower, less toxic doses to be used in clinical settings. However, further research is needed to provide more extensive quantitative data on these synergies and to fully elucidate the underlying molecular mechanisms. The experimental protocols and workflows outlined in this guide provide a framework for future studies in this important area of cancer drug development.
References
Unveiling the Impact of MC1568 on β-Catenin Signaling: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of MC1568's effect on β-catenin signaling against other established modulators. This document provides a comprehensive overview of supporting experimental data, detailed methodologies for key validation assays, and visual representations of the underlying molecular pathways and experimental workflows.
The Wnt/β-catenin signaling pathway is a cornerstone of cellular communication, playing pivotal roles in embryonic development, tissue homeostasis, and disease pathogenesis, particularly in cancer. Consequently, the modulation of this pathway with small molecule inhibitors is a significant area of therapeutic research. This compound, a selective inhibitor of class IIa histone deacetylases (HDACs), has emerged as a molecule of interest for its potential to indirectly regulate β-catenin signaling. This guide provides a data-driven comparison of this compound with other known inhibitors of the β-catenin pathway, offering a valuable resource for researchers selecting appropriate tools for their studies.
Performance Comparison of β-Catenin Signaling Modulators
The efficacy of small molecule inhibitors is most directly compared through their half-maximal inhibitory concentration (IC50) values. The following table summarizes the available quantitative data for this compound and a selection of alternative compounds that target the β-catenin pathway through various mechanisms. It is important to note that this compound's primary targets are class IIa HDACs, and its effect on β-catenin signaling is a downstream consequence. In contrast, the alternatives listed are more direct inhibitors of the pathway.
| Inhibitor | Primary Target(s) | Mechanism of Action on β-Catenin Pathway | IC50 Value (β-Catenin Signaling) | IC50 Value (Primary Target) | Cell Line Examples |
| This compound | HDAC4, HDAC5, HDAC7, HDAC9 (Class IIa HDACs) | Indirectly inhibits β-catenin activation by modulating histone acetylation and potentially the acetylation of pathway components. | Not available | ~100 nM (Maize HD1-A)[1] | Human Podocytes[2] |
| ICG-001 | CREB-binding protein (CBP) | Disrupts the interaction between β-catenin and CBP. | ~3 µM[3] | 3 µM (CBP binding)[3] | KHOS, MG63, 143B[4] |
| XAV939 | Tankyrase 1/2 (TNKS1/2) | Stabilizes Axin by inhibiting its PARsylation, promoting β-catenin degradation. | 21.56 µM[5] | 11 nM (TNKS1), 4 nM (TNKS2)[6] | H446[5] |
| IWP-2 | Porcupine (PORCN) | Inhibits the palmitoylation of Wnt ligands, preventing their secretion and subsequent pathway activation. | 27 nM (Wnt processing) | 27 nM (Porcupine) | HEK293T |
Note: A specific IC50 value for this compound's effect on a β-catenin reporter assay was not found in the reviewed literature. One study indicated that 10 μM of this compound markedly blocked activated β-catenin expression in Adriamycin-treated podocytes[2].
Deciphering the Molecular Interactions: Signaling Pathway
The canonical Wnt/β-catenin signaling pathway is a well-orchestrated cascade of molecular events. In the absence of a Wnt ligand, a destruction complex phosphorylates β-catenin, targeting it for proteasomal degradation. Upon Wnt binding to its receptor, this complex is inactivated, leading to the accumulation and nuclear translocation of β-catenin, where it activates target gene transcription. This compound, as a class IIa HDAC inhibitor, is hypothesized to influence this pathway by altering the acetylation status of histones at the promoter regions of Wnt target genes or by affecting the acetylation of non-histone proteins involved in the signaling cascade.
Experimental Validation: Protocols and Workflow
Validating the effect of a compound on β-catenin signaling typically involves a series of well-established molecular biology techniques. Western blotting is crucial for assessing changes in the protein levels of total and active (non-phosphorylated) β-catenin, while immunohistochemistry allows for the visualization of β-catenin localization within tissues.
Experimental Workflow: A General Approach
The following diagram outlines a typical workflow for assessing the impact of an inhibitor on β-catenin signaling in a cell-based model.
Detailed Experimental Protocols
This protocol is essential for quantifying the levels of active (non-phosphorylated) β-catenin, which is the form that translocates to the nucleus to activate transcription.
-
Cell Lysis:
-
Culture cells to the desired confluency and treat with this compound or alternative inhibitors for the specified time.
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for active (non-phosphorylated Ser33/37/Thr41) β-catenin (e.g., diluted 1:1000 in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., diluted 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
This method allows for the visualization of β-catenin's subcellular localization, providing insights into its activation state.
-
Tissue Preparation:
-
Fix tissue samples in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount them on positively charged slides.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath.
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding sites with a suitable blocking serum.
-
Incubate the sections with a primary antibody against β-catenin (total or active form) overnight at 4°C.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Wash with PBS.
-
-
Visualization and Counterstaining:
-
Develop the signal with a diaminobenzidine (DAB) substrate, resulting in a brown precipitate at the site of the antigen.
-
Counterstain the sections with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydrate the sections, clear in xylene, and mount with a permanent mounting medium.
-
-
Microscopy and Analysis:
-
Examine the slides under a light microscope to assess the intensity and subcellular localization of β-catenin staining.
-
Conclusion
This compound presents an intriguing, albeit indirect, mechanism for modulating β-catenin signaling through its primary action as a class IIa HDAC inhibitor. While direct quantitative comparisons of its potency against dedicated β-catenin inhibitors are challenging due to the lack of specific IC50 data for the signaling pathway, the available evidence suggests that this compound can effectively suppress activated β-catenin. The choice of inhibitor for research purposes will ultimately depend on the specific experimental goals. For studies focused on the interplay between histone acetylation and β-catenin signaling, this compound is a valuable tool. For direct and potent inhibition of the β-catenin pathway, compounds like ICG-001, XAV939, or IWP-2, each with a distinct and well-characterized mechanism of action, may be more suitable. The experimental protocols and workflows detailed in this guide provide a robust framework for the validation and comparative analysis of these and other novel modulators of the critical β-catenin signaling pathway.
References
- 1. Frontiers | Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury [frontiersin.org]
- 2. Generation of memory precursors and functional memory CD8+ T cells depends on TCF-1 and LEF-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Catenin–Histone Deacetylase Interactions Regulate the Transition of LEF1 from a Transcriptional Repressor to an Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Interplay between the abdominopelvic radiotherapy and gut microbiota [frontiersin.org]
- 5. Inhibition of β-Catenin Signaling in the Skin Rescues Cutaneous Adipogenesis in Systemic Sclerosis: A Randomized, Double-Blind, Placebo-Controlled Trial of C-82 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Safe Disposal of MC1568: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of MC1568, a selective class IIa histone deacetylase (HDAC) inhibitor used in various research applications. Adherence to these guidelines will help ensure the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Logistical Information
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, when handling this compound in its solid form or in solution.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
-
Spill Management: In the event of a spill, isolate the area and prevent the spread of the material. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. For larger spills, or if you are unsure how to proceed, contact your institution's EHS department immediately.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, compiled from various chemical suppliers.
| Property | Value | Source(s) |
| CAS Number | 852475-26-4 | [1][2][3] |
| Molecular Formula | C₁₇H₁₅FN₂O₃ | [1][2][4] |
| Molecular Weight | 314.31 g/mol | [2][3][4] |
| Purity | ≥95% | [1][3] |
| Solubility | Soluble in DMSO | [1][2][5] |
| Storage Temperature | +4°C for solid, -20°C for solutions | [2][6] |
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound follows the general principles of hazardous chemical waste management. Never dispose of this compound down the drain or in regular trash.
1. Waste Identification and Segregation:
-
Waste Determination: this compound waste should be classified as hazardous chemical waste.[7] This determination is based on its nature as a synthetic organic compound used in research, with potential biological activity.
-
Segregation: It is crucial to segregate this compound waste from other waste streams.[8]
-
Do not mix this compound waste with non-hazardous waste.
-
Keep it separate from other types of hazardous waste, such as acidic, basic, or heavy metal-containing waste, unless specifically instructed otherwise by your EHS department.
-
2. Waste Collection and Container Management:
-
Container Selection: Use a designated, chemically compatible, and leak-proof container for collecting this compound waste.[9][10] The container should have a secure, tight-fitting lid.
-
Labeling: Label the waste container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[7] The label should also include the accumulation start date (the date the first drop of waste is added).
-
Container Filling: Do not overfill the waste container. Leave at least 10% headspace to allow for expansion.[10] Keep the container closed at all times, except when adding waste.[7]
3. Storage of Waste:
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which is a location at or near the point of waste generation and under the control of the operator.[10][11]
-
Secondary Containment: Place the waste container in a secondary containment system, such as a chemically resistant tray or tub, to contain any potential leaks.
-
Storage Conditions: Store the waste in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.
4. Request for Waste Pickup:
-
Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy (often six to twelve months), arrange for its disposal through your EHS department.[11]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Experimental Protocols Cited
This document provides procedural guidance for disposal and does not cite specific experimental protocols involving the use of this compound. For experimental use, researchers should refer to relevant publications that detail the use of this compound in specific assays, such as its application as a selective inhibitor of class IIa HDACs in studies of myogenesis or cancer cell proliferation.[1][12][13]
Visualization of Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound in a laboratory setting.
References
- 1. caymanchem.com [caymanchem.com]
- 2. MC 1568 | HDAC4 inhibitor | Hello Bio [hellobio.com]
- 3. MC 1568 | Class II HDACs | Tocris Bioscience [tocris.com]
- 4. medkoo.com [medkoo.com]
- 5. MC-1568 | 852475-26-4 | HDAC | MOLNOVA [molnova.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. mtu.edu [mtu.edu]
- 8. benchchem.com [benchchem.com]
- 9. danielshealth.com [danielshealth.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling MC1568
For researchers, scientists, and drug development professionals, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of MC1568, a selective class IIa histone deacetylase (HDAC) inhibitor. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.
This compound is an orange-colored powder and is classified as a hazardous substance, primarily causing serious eye irritation.[1] It is soluble in dimethyl sulfoxide (B87167) (DMSO) and should be stored in a dry, dark environment at 2-8°C.[1] Due to its use as a potent research compound, stringent safety measures must be implemented to mitigate exposure risks.
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment for handling this compound. Given that this compound is dissolved in DMSO, a substance that can facilitate the absorption of other chemicals through the skin, the selection of appropriate PPE is critical.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves. The outer glove should be removed and disposed of within the containment area. | Nitrile gloves provide good resistance to a variety of chemicals, including many cytotoxic drugs. Double-gloving offers an additional layer of protection in case of a breach in the outer glove. |
| Eye Protection | Safety goggles with side-shields or a full-face shield. | Protects the eyes from splashes or aerosols of this compound, which is a known eye irritant.[1] |
| Respiratory Protection | A NIOSH-approved N95, N100, or P100 respirator. | Required when there is a risk of generating airborne particles or aerosols, such as when weighing the powdered form of this compound. |
| Body Protection | A disposable, low-permeability fabric gown with a closed front, long sleeves, and tight-fitting cuffs. | Prevents contamination of personal clothing and skin. The gown should be changed immediately if contaminated. |
| Foot Protection | Disposable shoe covers. | Protects shoes from contamination in the event of a spill. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Reconstitution:
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.
-
All handling of powdered this compound and its solutions in DMSO must be conducted within a certified chemical fume hood.
-
To prepare a stock solution, slowly add DMSO to the vial containing this compound powder to the desired concentration (e.g., 10 mM). Use Luer-lock syringes and needles to prevent accidental disconnection and leakage.
-
Clearly label all containers holding this compound with "Cytotoxic" and the full chemical name.
2. Experimental Use:
-
When treating cells in culture, add the this compound/DMSO solution to the cell culture medium to the final desired concentration (e.g., 5-10 µM).[2]
-
For in vivo studies, this compound can be administered to mice via oral gavage or intraperitoneal injection at a concentration such as 50 mg/kg per day.[2]
3. Spill Management:
-
In case of a small spill, absorb the material with an inert dry material and place it in a sealed container for disposal. Clean the area with soap and water.
-
For a large spill, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department immediately.
Disposal Plan
The disposal of this compound and all contaminated materials must be handled with extreme care to prevent environmental contamination and exposure to personnel.
-
Liquid Waste: Unused solutions of this compound in DMSO should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Solid Waste: All disposable PPE (gloves, gowns, shoe covers), pipette tips, vials, and other materials that have come into contact with this compound must be disposed of in a designated cytotoxic waste container.
-
Sharps: Needles and syringes used for handling this compound solutions should be disposed of in a yellow, puncture-proof sharps container labeled "Chemotherapy Sharps."
-
All waste must be managed in accordance with local, state, and federal regulations. Contact your institution's EH&S department for specific guidelines and to arrange for chemical waste pickup.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
1. In Vitro Cell Viability Assay (MTT Assay):
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Absorbance Measurement: Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals. Measure the absorbance at 570 nm using a microplate reader.
2. Western Blotting for Protein Expression Analysis:
-
Cell Treatment and Lysis: Seed and treat cells with this compound as described above. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with the primary antibody (e.g., against HDAC4, HDAC5, or an acetylated protein) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathway and Experimental Workflow
This compound is a selective inhibitor of class IIa histone deacetylases (HDACs), which play a crucial role in regulating gene expression. A key target of class IIa HDACs is the Myocyte Enhancer Factor-2 (MEF2) transcription factor. Under basal conditions, class IIa HDACs bind to MEF2, repressing its transcriptional activity. This compound inhibits the enzymatic activity of class IIa HDACs, leading to changes in gene expression.
Caption: this compound inhibits Class IIa HDACs, thereby modulating MEF2-mediated gene expression.
Caption: A step-by-step workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
